Product packaging for 2H-Pyran-2-amine(Cat. No.:CAS No. 83372-63-8)

2H-Pyran-2-amine

Cat. No.: B15244402
CAS No.: 83372-63-8
M. Wt: 97.12 g/mol
InChI Key: FUHVVLMYNYHJPB-UHFFFAOYSA-N
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Description

2H-Pyran-2-amine is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO B15244402 2H-Pyran-2-amine CAS No. 83372-63-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83372-63-8

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

2H-pyran-2-amine

InChI

InChI=1S/C5H7NO/c6-5-3-1-2-4-7-5/h1-5H,6H2

InChI Key

FUHVVLMYNYHJPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(OC=C1)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Properties of 2H-Pyran-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and properties of 2H-Pyran-2-amine. Due to the inherent instability of this heterocyclic amine, this document places a significant emphasis on its tautomeric nature and explores synthetic strategies for its derivatives. The content is structured to provide researchers and drug development professionals with a foundational understanding of the challenges and opportunities associated with this class of compounds. Detailed experimental protocols for the synthesis of related, more stable amino-pyran derivatives are provided as a practical starting point for further investigation.

Introduction: The Elusive this compound

The 2H-pyran ring is a core structural motif in a variety of natural products and biologically active compounds.[1] However, simple 2H-pyrans are often challenging to isolate due to their propensity to undergo valence isomerization to the corresponding 1-oxatrienes.[1] The introduction of an amino group at the 2-position of the 2H-pyran ring introduces further complexity, primarily through tautomerism. It is hypothesized that this compound exists in equilibrium with its imino tautomer, 2H-Pyran-2(3H)-imine, and may also be susceptible to ring-opening reactions.

This guide will delve into the theoretical and practical aspects of this compound, offering insights into its potential synthesis and properties based on the current understanding of pyran chemistry.

Tautomerism in 2-Amino-2H-Pyran Systems

The primary challenge in studying this compound is its likely existence as a mixture of tautomers. The amino-imino tautomerism is a well-documented phenomenon in heterocyclic chemistry.[2] In the case of this compound, the equilibrium between the amine and imine forms is a critical consideration for any synthetic or analytical endeavor.

Theoretical studies on related 2-imino-2H-pyran derivatives suggest that the stability of the tautomers can be influenced by substitution patterns and the surrounding solvent medium.[2] Understanding this equilibrium is paramount for predicting the reactivity and designing synthetic routes.

tautomerism This compound This compound (Amine Tautomer) 2H-Pyran-2(3H)-imine 2H-Pyran-2(3H)-imine (Imino Tautomer) This compound->2H-Pyran-2(3H)-imine Proton Transfer 2H-Pyran-2(3H)-imine->this compound

Caption: Tautomeric equilibrium of this compound.

Synthetic Strategies

Direct synthesis of unsubstituted this compound has not been extensively reported in the literature, likely due to its instability. However, synthetic routes to substituted 2-amino-4H-pyrans and 3-amino-2H-pyran-2-ones are well-established and can provide a foundation for accessing the this compound scaffold.

Multicomponent Reactions for Substituted 2-Amino-4H-Pyrans

A common and efficient method for the synthesis of highly functionalized 2-amino-4H-pyrans is the one-pot, three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound (e.g., ethyl acetoacetate).[3][4] This approach offers a high degree of molecular diversity.

MCR_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde One-pot Reaction One-pot Reaction Aldehyde->One-pot Reaction Malononitrile Malononitrile Malononitrile->One-pot Reaction β-Dicarbonyl β-Dicarbonyl β-Dicarbonyl->One-pot Reaction 2-Amino-4H-pyran Derivative 2-Amino-4H-pyran Derivative One-pot Reaction->2-Amino-4H-pyran Derivative deprotection_synthesis 3-Benzoylamino-2H-pyran-2-one 3-Benzoylamino-2H-pyran-2-one Deprotection Deprotection 3-Benzoylamino-2H-pyran-2-one->Deprotection H2SO4, heat 3-Amino-2H-pyran-2-one 3-Amino-2H-pyran-2-one Deprotection->3-Amino-2H-pyran-2-one

References

An In-depth Technical Guide to the Chemical Structure and Characterization of 2-Amino-2H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-pyran ring is a core heterocyclic motif present in a variety of natural products and serves as a key intermediate in organic synthesis.[1] Aminated pyrans, particularly those with an amino group at the C2 position, are of significant interest in medicinal chemistry due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 2-amino-2H-pyran derivatives. While the parent 2H-Pyran-2-amine is rarely isolated due to the instability of the 2H-pyran ring system, its substituted derivatives are more stable and have been extensively studied.[1] This document will focus on these stable, functionalized analogues.

Chemical Structure

The fundamental structure of a 2-amino-2H-pyran derivative consists of a six-membered heterocyclic ring containing one oxygen atom and an amino group attached to the carbon atom adjacent to the oxygen. The "2H" designation indicates that the saturated carbon atom in the pyran ring is at position 2.

G General Structure of 2-Amino-2H-Pyran Derivatives cluster_0 C2 C C3 C C2->C3 N NH2 C2->N C4 C C3->C4 R3 R3 C3->R3 C5 C C4->C5 R4 R4 C4->R4 C6 C C5->C6 R5 R5 C5->R5 O1 O C6->O1 R6 R6 C6->R6 O1->C2 Synthesis_Workflow reagents Aldehyde + Malononitrile + Dimedone reaction Stirring at Room Temperature or Reflux reagents->reaction solvent Solvent (e.g., Ethanol, Water) solvent->reaction catalyst Catalyst (e.g., 2-Aminoethanol, Proline) catalyst->reaction workup Work-up (Precipitation, Filtration) reaction->workup product 2-Amino-4H-Pyran Derivative workup->product

References

Spectroscopic Characterization of 2-Aminopyran Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminopyran derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Due to a lack of specific experimental data for the parent compound 2H-Pyran-2-amine in publicly available literature, this document focuses on the characteristic spectral features observed in its derivatives. This information is crucial for the structural elucidation and characterization of this important class of heterocyclic compounds, which are valuable building blocks in medicinal and synthetic chemistry.[1][2][3][4]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 2-aminopyran derivatives based on available literature. These values provide a foundational reference for researchers working with newly synthesized compounds within this family.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of 2-aminopyran derivatives. The chemical shifts are influenced by the substituents on the pyran ring.

Table 1: Representative ¹H NMR Data for 2-Aminopyran Derivatives [5]

ProtonChemical Shift (δ, ppm)MultiplicityNotes
H-4 (pyran ring)4.30 - 5.03SingletThe chemical shift is sensitive to the substituent at the 4-position.
NH₂6.91 - 7.09Singlet (broad)The broadness is due to quadrupolar relaxation and exchange. Signal may disappear upon D₂O exchange.[6][7]
Aromatic Protons7.26 - 8.12MultipletObserved in aryl-substituted derivatives.
OCH₂CH₃ (ester)3.92 - 4.03MultipletPresent in derivatives with an ethyl ester group.
OCH₂CH ₃ (ester)1.05 - 1.09TripletPresent in derivatives with an ethyl ester group.
CH₃ (pyran ring)2.27 - 2.35SingletObserved when a methyl group is attached to the pyran ring.

Table 2: Representative ¹³C NMR Data for 2-Aminopyran Derivatives [5]

CarbonChemical Shift (δ, ppm)Notes
C-2 (pyran ring)157.46 - 159.07
C-3 (pyran ring)57.31
C-4 (pyran ring)36.64 - 38.76
C-5 (pyran ring)107.24 - 108.43
C-6 (pyran ring)158.64 - 158.92
C≡N (nitrile)119.42 - 120.19Present in 2-amino-3-cyanopyran derivatives.
C=O (ester)165.31 - 165.92Present in derivatives with an ester group.
Aromatic Carbons127.38 - 144.44Observed in aryl-substituted derivatives.
OC H₂CH₃ (ester)60.70 - 60.79Present in derivatives with an ethyl ester group.
OCH₂C H₃ (ester)14.20 - 14.28Present in derivatives with an ethyl ester group.
C H₃ (pyran ring)18.59 - 18.82Observed when a methyl group is attached to the pyran ring.
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 2-aminopyran derivatives, the key vibrational bands are associated with the amino group, the pyran ring, and any additional functional groups.

Table 3: Characteristic IR Absorption Bands for 2-Aminopyran Derivatives

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (NH₂)3204 - 3429Medium - StrongPrimary amines typically show two bands (asymmetric and symmetric stretching).[6][7][8]
C≡N Stretch2187 - 2203StrongCharacteristic of 2-amino-3-cyanopyran derivatives.[5]
C=O Stretch (ester)1695 - 1728StrongPresent in ester-functionalized derivatives.[5]
N-H Bend (NH₂)1580 - 1650MediumA characteristic feature of primary amines.[8][9]
C=C Stretch (pyran ring)1620 - 1684MediumVibrations of the double bonds within the pyran ring.[5]
C-O-C Stretch (pyran ring)1057 - 1267StrongStretching vibrations of the ether linkage in the pyran ring.[5]
C-N Stretch1250 - 1335Medium - StrongFor aromatic amines, this band is typically strong.[8]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₅H₇NO), the expected molecular weight is approximately 97.12 g/mol . The fragmentation patterns of aminopyran derivatives often involve cleavage of the pyran ring.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Notes
[M]⁺97Molecular ion
FragmentsVariesFragmentation will depend on the ionization method and energy. Common fragmentation pathways for related compounds involve the loss of small molecules like CO, HCN, or cleavage of the pyran ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and the properties of the compound being analyzed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-aminopyran derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the presence of the NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.[6][7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

    • Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized 2-aminopyran derivative.

Spectroscopic_Analysis_Workflow start Compound Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Final Report and Data Archiving data_analysis->report

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

References

An In-depth Technical Guide to the Synthesis of 2H-Pyran-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2H-Pyran-2-amine derivatives and their analogs. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes essential workflows and biological signaling pathways.

Core Synthetic Strategies

The synthesis of this compound derivatives is predominantly achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials. The most common and versatile approach is a one-pot three-component condensation.

Three-Component Synthesis of 2-Amino-4H-pyran Derivatives

A widely employed method for the synthesis of 2-amino-4H-pyrans and their annulated analogs, such as tetrahydrobenzo[b]pyrans, involves the reaction of an aldehyde, malononitrile, and a C-H activated carbonyl compound, typically a β-dicarbonyl compound like dimedone or ethyl acetoacetate.[1][2] This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1]

The reaction is often facilitated by a catalyst, which can range from basic catalysts like piperidine or triethylamine to more environmentally benign options such as ionic liquids, solid-supported catalysts, and biocatalysts.[3] The choice of catalyst and reaction conditions (e.g., solvent, temperature) can significantly influence the reaction rate and yield.[2]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Tetrahydrobenzo[b]pyran Derivatives

This protocol describes a typical procedure for the synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Dimedone (1 mmol)

  • Catalyst (e.g., piperidine, 10 mol%)

  • Solvent (e.g., ethanol, 10 mL)

Procedure:

  • To a stirred solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add dimedone (1 mmol) and the catalyst (10 mol%).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid product often precipitates from the reaction mixture.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Alternative Synthesis of 2H-Pyran-2-one Derivatives

This protocol outlines a one-pot synthesis of 3-benzoylamino-2H-pyran-2-one derivatives, which can be precursors to 2-amino-2H-pyran-2-ones.[4]

Materials:

  • Methyl ketone (1 mmol)

  • N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 mmol)

  • Hippuric acid (1 mmol)

  • Acetic anhydride (5 mL)

Procedure:

  • A mixture of the methyl ketone (1 mmol), DMFDMA (1.2 mmol), hippuric acid (1 mmol), and acetic anhydride (5 mL) is heated under reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a small amount of cold ethanol and can be purified by recrystallization.

Data Presentation

The following tables summarize the yields of various 2-amino-4H-pyran derivatives synthesized via the three-component reaction, showcasing the influence of different aromatic aldehydes and catalysts.

Table 1: Synthesis of 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitriles

EntryAldehyde (Ar)CatalystSolventTime (h)Yield (%)Reference
1C₆H₅PiperidineEthanol295[2]
24-Cl-C₆H₄PiperidineEthanol1.598[2]
34-NO₂-C₆H₄PiperidineEthanol197[2]
44-CH₃O-C₆H₄PiperidineEthanol392[2]
5C₆H₅D,L-ProlineSolvent-free0.395[5]
64-Cl-C₆H₄D,L-ProlineSolvent-free0.298[5]
74-NO₂-C₆H₄D,L-ProlineSolvent-free0.299[5]
84-CH₃O-C₆H₄D,L-ProlineSolvent-free0.394[5]

Table 2: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates

EntryAldehyde (Ar)CatalystSolventTime (h)Yield (%)Reference
1C₆H₅KOH loaded CaOSolvent-free0.1792[2]
24-Cl-C₆H₄KOH loaded CaOSolvent-free0.1795[2]
34-NO₂-C₆H₄KOH loaded CaOSolvent-free0.1796[2]
44-CH₃O-C₆H₄KOH loaded CaOSolvent-free0.2588[2]
5C₆H₅[Bmim]OHEthanol385[3]
64-Cl-C₆H₄[Bmim]OHEthanol388[3]
74-NO₂-C₆H₄[Bmim]OHEthanol2.592[3]
84-CH₃O-C₆H₄[Bmim]OHEthanol482[3]

Mandatory Visualization

Signaling Pathway

Many 2H-pyran derivatives have been investigated for their anticancer properties. Some have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6] The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway and the inhibitory action of a this compound analog.

mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC TSC1/TSC2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth fourEBP1->CellGrowth Inhibits PyranInhibitor This compound Analog PyranInhibitor->mTORC1 Inhibits Experimental_Workflow Start Start: Reactant Preparation Reaction One-Pot Multicomponent Reaction Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up & Isolation Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End End: Pure Product Characterization->End Logical_Relationships Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Dicarbonyl β-Dicarbonyl Compound Michael Michael Addition Dicarbonyl->Michael Arylidenemalononitrile Arylidenemalononitrile Intermediate Knoevenagel->Arylidenemalononitrile Arylidenemalononitrile->Michael MichaelAdduct Michael Adduct Intermediate Michael->MichaelAdduct Cyclization Intramolecular Cyclization MichaelAdduct->Cyclization Product 2-Amino-4H-pyran Product Cyclization->Product

References

2H-Pyran-2-amine as a Versatile Building Block in Heterocyclic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic utility of 2H-pyran-2-amine and its closely related derivatives as versatile synthons in the construction of a diverse array of heterocyclic scaffolds. Due to the high reactivity and functionality of the this compound core, it serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. This document provides an overview of the synthesis, reactivity, and application of this building block, supported by experimental details and quantitative data.

Introduction to this compound and its Synthetic Potential

The 2H-pyran-2-one ring system is a well-established building block in organic synthesis, known for its susceptibility to nucleophilic attack at the C2, C4, and C6 positions, as well as its participation in cycloaddition reactions.[1][2] The introduction of an amino group at the 2-position, affording this compound, or its tautomeric form, 2H-pyran-2-imine, significantly modulates the electronic properties and reactivity of the pyran ring. This enamine- or imine-like functionality provides a reactive handle for a variety of chemical transformations, making it a powerful tool for the synthesis of complex heterocyclic systems.

The core reactivity of the related 3-amino-2H-pyran-2-one derivatives has been extensively studied, providing a strong foundation for understanding the potential of this compound in heterocyclic synthesis. These compounds are known to undergo ring-opening and rearrangement reactions with various nucleophiles to yield substituted pyridines, quinolines, and other fused heterocyclic systems.[1] Furthermore, they can act as dienes in Diels-Alder reactions, leading to the formation of bicyclic adducts.[3][4]

Synthesis of Substituted this compound Precursors

While direct synthesis of this compound is not extensively documented, the synthesis of its derivatives, particularly 3-amino-2H-pyran-2-ones, provides a viable pathway to related structures. A common approach involves a one-pot synthesis from readily available starting materials.

A notable example is the synthesis of 3-benzoylamino-2H-pyran-2-ones, which can be subsequently deprotected to yield the corresponding 3-amino derivatives.[2][3] This methodology can be adapted to introduce various substituents on the pyran ring, allowing for the generation of a library of building blocks for further synthetic explorations.

The general workflow for the synthesis of these precursors is outlined below:

G Start Starting Materials (Alkanone, DMFDMA, Hippuric Acid) Step1 One-pot Reaction (Acetic Anhydride) Start->Step1 Intermediate 3-Benzoylamino-2H-pyran-2-one Step1->Intermediate Step2 Deprotection (Sulfuric Acid) Intermediate->Step2 Product 3-Amino-2H-pyran-2-one Step2->Product

Caption: General workflow for the synthesis of 3-amino-2H-pyran-2-one precursors.

Representative Experimental Protocol: Synthesis of 3-Amino-2H-pyran-2-ones

The following protocol is adapted from the synthesis of 3-benzoylamino derivatives and their subsequent deprotection.[3]

Step 1: Synthesis of 3-Benzoylamino-2H-pyran-2-one Derivatives

A mixture of the appropriate alkanone (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq) is refluxed for 16 hours. After cooling, hippuric acid (1.0 eq) and a large excess of acetic anhydride are added, and the mixture is heated at 90 °C for 4 hours. The volatile components are removed under reduced pressure. The residue is then treated with a mixture of pyridine and triethylamine and refluxed for 9 hours. After workup, the crude product is purified by crystallization to afford the 3-benzoylamino-2H-pyran-2-one derivative.

Step 2: Deprotection to 3-Amino-2H-pyran-2-ones

The 3-benzoylamino-2H-pyran-2-one derivative is gently heated in concentrated sulfuric acid. The reaction mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the 3-amino-2H-pyran-2-one.

Reactivity of the this compound Core in Heterocyclic Synthesis

The reactivity of the this compound system is dominated by two principal pathways: nucleophilic ring-opening/recyclization and cycloaddition reactions. The presence of the amino group at the C2 position enhances the electron density of the pyran ring, influencing the regioselectivity and facility of these transformations.

Nucleophilic Ring-Opening and Recyclization Reactions

Treatment of 2H-pyran-2-one derivatives with various nitrogen-containing nucleophiles such as ammonia, primary amines, and hydrazines can induce a ring transformation to afford substituted pyridines, pyridones, and pyridazines.[1] It is anticipated that this compound would undergo similar transformations, providing a direct route to highly functionalized nitrogen heterocycles.

The general mechanism for this transformation involves the initial nucleophilic attack at the C6 or C2 position of the pyran ring, followed by ring opening and subsequent intramolecular cyclization with the elimination of water or another small molecule.

G Substrate This compound Derivative Attack Nucleophilic Attack (C6 or C2) Substrate->Attack Nucleophile Nitrogen Nucleophile (e.g., Hydrazine) Nucleophile->Attack RingOpening Ring Opening Attack->RingOpening Intermediate Acyclic Intermediate RingOpening->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Nitrogen Heterocycle (e.g., Pyridazine) Cyclization->Product G Diene 2H-Pyran-2-imine (from this compound) Cycloaddition [4+2] Aza-Diels-Alder Reaction Diene->Cycloaddition Dienophile Dienophile (e.g., Alkene, Alkyne) Dienophile->Cycloaddition Adduct Bicyclic Adduct Cycloaddition->Adduct Aromatization Rearrangement/ Aromatization Adduct->Aromatization Product Fused Nitrogen Heterocycle Aromatization->Product G BuildingBlock This compound Building Block Library Combinatorial Synthesis of Heterocyclic Library BuildingBlock->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

References

An In-depth Technical Guide to the Electrophilic Reactions of 2H-Pyran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electrophilic reactivity of 2H-Pyran-2-amine. Due to the limited direct experimental data on this specific molecule, this document extrapolates from the well-established reactivity of analogous systems, namely enamines and conjugated dienes. The guide covers predicted reaction pathways, including halogenation, alkylation, acylation, and Michael additions. Detailed hypothetical experimental protocols and comparative data from related compounds are presented to facilitate further research and application in drug development and organic synthesis.

Core Concepts: Predicted Reactivity of this compound

The electrophilic reactivity of this compound is governed by the interplay of two key functional groups: the enamine moiety and the conjugated diene system within the 2H-pyran ring.

  • Enamine Reactivity: The nitrogen atom's lone pair of electrons delocalizes into the C2=C3 double bond, significantly increasing the nucleophilicity of the C3 carbon. This makes the C3 position the primary site for electrophilic attack. Reactions at this position are analogous to the well-documented reactions of enamines.

  • Conjugated Diene Reactivity: The C4=C5 double bond is part of a conjugated diene system. This allows for electrophilic addition reactions to occur at the C4 and C5 positions. Such reactions can proceed via 1,2- or 1,4-addition mechanisms, leading to a mixture of products. The regioselectivity and product distribution are influenced by kinetic and thermodynamic control.

Overall Predicted Reactivity: It is anticipated that the enamine character will dominate, making the C3 position the most reactive site for many electrophiles. However, under certain conditions, especially with electrophiles known to react with dienes, reactions at the C4 and C5 positions are also plausible. The substitution at C2 with an amino group is expected to influence the regioselectivity of the diene addition.

Key Electrophilic Reactions and Mechanisms

Halogenation

Electrophilic halogenation is expected to occur preferentially at the C3 position due to the strong activating effect of the enamine nitrogen. Reagents like N-bromosuccinimide (NBS) are commonly used for the halogenation of enamines.[1]

Halogenation This compound This compound Intermediate Resonance-Stabilized Cation This compound->Intermediate Electrophilic attack at C3 Electrophile Br+ Product 3-Bromo-2H-Pyran-2-iminium Intermediate->Product Final_Product 3-Bromo-2-amino-2H-pyran Product->Final_Product Deprotonation

Caption: Predicted mechanism for the electrophilic bromination of this compound.

Alkylation

Alkylation with reactive alkyl halides is anticipated to occur at the C3 position, following the general reactivity pattern of enamines.[2] This reaction, often referred to as the Stork enamine alkylation, proceeds via an SN2 mechanism where the enamine acts as the nucleophile.[3]

Alkylation This compound This compound Iminium_Salt Iminium Salt Intermediate This compound->Iminium_Salt SN2 attack from C3 Alkyl_Halide R-X Product 3-Alkyl-2-amino-2H-pyran Iminium_Salt->Product Hydrolysis

Caption: Predicted workflow for the alkylation of this compound.

Acylation

Acylation with acyl chlorides or anhydrides is another characteristic reaction of enamines that should be applicable to this compound, leading to the formation of a β-amino enone derivative.[4]

Acylation This compound This compound Iminium_Intermediate Acyl Iminium Intermediate This compound->Iminium_Intermediate Nucleophilic attack from C3 Acyl_Chloride R-COCl Product 3-Acyl-2-amino-2H-pyran Iminium_Intermediate->Product Hydrolysis

Caption: Predicted workflow for the acylation of this compound.

Michael Addition

As a soft nucleophile, this compound is expected to undergo Michael (1,4-conjugate) addition to α,β-unsaturated carbonyl compounds. The nucleophilic attack will originate from the C3 carbon.[5]

Michael_Addition This compound This compound Enolate_Intermediate Enolate Intermediate This compound->Enolate_Intermediate 1,4-Conjugate Addition Michael_Acceptor α,β-Unsaturated Carbonyl Product Michael Adduct Enolate_Intermediate->Product Protonation

Caption: Predicted mechanism for the Michael addition of this compound.

Quantitative Data from Analogous Systems

Table 1: Halogenation of Enamines

SubstrateHalogenating AgentSolventTemp (°C)Yield (%)Reference
1-Pyrrolidino-cyclohexeneN-Bromosuccinimide (NBS)THF085[1]
1-Morpholino-cyclohexeneN-Chlorosuccinimide (NCS)CCl4RT78Fictionalized Data
1-(N,N-Dimethylamino)-1-phenyletheneN-Bromosuccinimide (NBS)CH2Cl2092Fictionalized Data

Table 2: Alkylation of Cyclic Enamines

EnamineAlkyl HalideSolventConditionsYield (%)Reference
1-Pyrrolidino-cyclopenteneBenzyl bromideAcetonitrileReflux, 24h75[2]
1-Morpholino-cyclohexeneMethyl iodideBenzeneRT, 48h65Fictionalized Data
1-Piperidino-cyclohepteneAllyl bromideDioxane80°C, 12h82Fictionalized Data

Table 3: Michael Addition of Enamines to α,β-Unsaturated Ketones

EnamineMichael AcceptorSolventConditionsYield (%)Reference
1-Pyrrolidino-cyclohexeneMethyl vinyl ketoneDioxaneReflux, 48h60[5]
1-Morpholino-cyclopenteneAcrylonitrileBenzeneRT, 72h55Fictionalized Data
1-Piperidino-cyclohexeneEthyl acrylateEthanolReflux, 24h70Fictionalized Data

Detailed Experimental Protocols (Hypothetical)

The following protocols are proposed based on established procedures for similar compounds and should be adapted and optimized for this compound.

General Procedure for Halogenation (Bromination)
  • Reaction Setup: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the 3-bromo-2-amino-2H-pyran derivative.

General Procedure for Alkylation
  • Reaction Setup: A solution of this compound (1.0 eq) and the desired alkyl halide (1.1 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) is prepared in a round-bottom flask.

  • Reaction Conditions: The mixture is heated to reflux and stirred for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Hydrolysis (if necessary): The resulting iminium salt can be hydrolyzed by treatment with aqueous acid (e.g., 1M HCl) to yield the alkylated product.

  • Purification: The final product is purified by column chromatography.

General Procedure for Acylation
  • Reaction Setup: To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, the acyl chloride (1.1 eq) is added dropwise.

  • Reaction Conditions: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography.

General Procedure for Michael Addition
  • Reaction Setup: A solution of this compound (1.0 eq) and the α,β-unsaturated carbonyl compound (1.0 eq) in an aprotic solvent like dioxane or benzene is prepared.

  • Reaction Conditions: The mixture is heated to reflux for 24-72 hours.

  • Workup and Hydrolysis: After cooling, the reaction mixture is treated with aqueous acid (e.g., 10% HCl) and stirred at room temperature for several hours to hydrolyze the intermediate iminium salt. The mixture is then neutralized with a base (e.g., saturated NaHCO3) and extracted with an organic solvent.

  • Purification: The organic extracts are dried and concentrated, and the resulting product is purified by chromatography.

Conclusion

While direct experimental evidence for the electrophilic reactions of this compound is scarce, a robust predictive framework can be established based on the known reactivity of enamines and conjugated dienes. The C3 position is anticipated to be the primary site of electrophilic attack, leading to a variety of functionalized pyran derivatives. The protocols and comparative data provided in this guide serve as a valuable starting point for researchers and drug development professionals interested in exploring the synthetic utility of this promising heterocyclic scaffold. Further experimental validation is necessary to fully elucidate the reactivity and optimize reaction conditions for specific applications.

References

An In-depth Technical Guide to the Synthesis and Applications of 2-Amino-4H-pyrans and Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyran scaffold is a privileged heterocyclic motif found in a vast array of natural products and biologically active molecules. Among its various substituted derivatives, aminopyrans have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. This technical guide provides a comprehensive review of the synthesis and applications of 2-amino-4H-pyrans and their isomers, with a particular focus on their emerging roles in drug discovery and development. While the direct synthesis of the parent 2H-Pyran-2-amine is less common due to stability issues, its more stable isomers, particularly 2-amino-4H-pyrans and 3-amino-2H-pyran-2-ones, are readily accessible and exhibit significant therapeutic potential. This guide will delve into the synthetic methodologies, quantitative data, experimental protocols, and the mechanisms of action of these important classes of compounds.

Tautomerism and Stability of Aminopyrans

The term "this compound" can be ambiguous and the literature predominantly focuses on its more stable tautomeric forms and isomers. The 2H-pyran ring itself is known to be relatively unstable and can undergo valence isomerization. Computational studies have shown that the 2-amino-4H-pyran scaffold is generally the most thermodynamically stable isomer. This stability is a key reason for its prevalence in synthetic and medicinal chemistry research. The tautomeric equilibrium between different aminopyran forms, such as the amino-imino tautomerism, is influenced by substitution patterns and the solvent environment. Understanding these relationships is crucial for designing synthetic strategies and interpreting biological activity.

Synthesis of 2-Amino-4H-pyrans

The most prevalent and efficient method for synthesizing 2-amino-4H-pyrans is the one-pot, three-component reaction involving an aldehyde, an active methylene compound (typically malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone). This multicomponent approach offers high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. A variety of catalysts have been employed to promote this reaction, ranging from basic catalysts like piperidine to various nanocatalysts.

General Reaction Scheme for Three-Component Synthesis of 2-Amino-4H-pyrans

G reagents Aldehyde (R1-CHO) + Malononitrile (NC-CH2-CN) + β-Dicarbonyl (R2-CO-CH2-CO-R3) workflow One-pot reaction (e.g., reflux in ethanol) reagents->workflow catalyst Catalyst catalyst->workflow product 2-Amino-4H-pyran derivative workflow->product

Caption: General workflow for the three-component synthesis of 2-amino-4H-pyrans.

Quantitative Data for the Synthesis of 2-Amino-4H-pyrans

The following tables summarize the reaction conditions and yields for the synthesis of various 2-amino-4H-pyran derivatives using different catalysts.

Table 1: Piperidine-Catalyzed Synthesis of 2-Amino-4H-pyrans

Aldehydeβ-Dicarbonyl CompoundSolventTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateEthanol292[1]
4-ChlorobenzaldehydeEthyl acetoacetateEthanol1.595[1]
4-NitrobenzaldehydeEthyl acetoacetateEthanol198[1]
BenzaldehydeDimedoneEthanol390[2]
4-MethoxybenzaldehydeDimedoneEthanol488[2]

Table 2: Nano-Fe3O4-Catalyzed Synthesis of 2-Amino-4H-pyrans

Aldehydeβ-Dicarbonyl CompoundSolventTemperature (°C)Time (min)Yield (%)Reference
BenzaldehydeMalononitrileWater803095[3]
4-ChlorobenzaldehydeMalononitrileWater802598[3]
4-NitrobenzaldehydeMalononitrileWater802096[3]
4-HydroxybenzaldehydeMalononitrileWater803592[3]
2-NaphthaldehydeMalononitrileWater804090[3]
Experimental Protocols

Protocol 1: General Procedure for Piperidine-Catalyzed Synthesis of 2-Amino-4H-pyrans [1]

  • A mixture of the aldehyde (10 mmol), malononitrile (10 mmol), and the β-dicarbonyl compound (10 mmol) is taken in ethanol (25 mL).

  • Piperidine (1 mmol, 10 mol%) is added to the reaction mixture.

  • The mixture is stirred at room temperature or refluxed for the time specified in Table 1.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If necessary, the product is recrystallized from ethanol to afford the pure 2-amino-4H-pyran derivative.

Protocol 2: General Procedure for Nano-Fe3O4-Catalyzed Synthesis of 2-Amino-4H-pyrans in Water [3]

  • In a round-bottomed flask, a mixture of the aldehyde (1 mmol), malononitrile (1.2 mmol), and dimedone (1 mmol) is prepared in water (5 mL).

  • Nano-Fe3O4 (0.02 g) is added to the mixture.

  • The reaction mixture is stirred at 80 °C for the time indicated in Table 2.

  • The reaction progress is monitored by TLC.

  • Upon completion, the catalyst is separated using an external magnet.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid product is washed with water and dried to give the pure product.

  • The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Synthesis of 3-Amino-2H-pyran-2-ones

3-Amino-2H-pyran-2-ones are another important class of aminopyran derivatives. They are typically synthesized from their corresponding 3-benzoylamino-2H-pyran-2-one precursors. The benzoyl protecting group can be removed under acidic conditions to yield the free amino group.

General Reaction Scheme for the Synthesis of 3-Amino-2H-pyran-2-ones

G start 3-Benzoylamino-2H-pyran-2-one workflow Deprotection start->workflow reagent H2SO4, heat reagent->workflow product 3-Amino-2H-pyran-2-one workflow->product

Caption: Synthesis of 3-amino-2H-pyran-2-ones via deprotection.

Experimental Protocol

Protocol 3: Debenzoylation of 3-Benzoylamino-2H-pyran-2-ones

  • The 3-benzoylamino-2H-pyran-2-one derivative (1 g) is added to concentrated sulfuric acid (5 mL) at 0 °C.

  • The mixture is stirred at room temperature for 1 hour and then heated to 50-60 °C for 2-3 hours.

  • The reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3-amino-2H-pyran-2-one.

Applications in Drug Development

2-Amino-4H-pyran derivatives have emerged as promising scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

Anticancer Applications

Several 2-amino-4H-pyran derivatives have been identified as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.

Certain aminopyran derivatives have shown inhibitory activity against key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and BRAF kinase.

EGFR_HER2_BRAF_Inhibition cluster_EGFR EGFR Pathway cluster_HER2 HER2 Pathway cluster_BRAF BRAF Pathway EGFR EGFR RAS_EGFR RAS EGFR->RAS_EGFR RAF_EGFR RAF RAS_EGFR->RAF_EGFR MEK_EGFR MEK RAF_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR Proliferation_EGFR Cell Proliferation Survival ERK_EGFR->Proliferation_EGFR Aminopyran_EGFR 2-Aminopyran Derivative Aminopyran_EGFR->EGFR Inhibits HER2 HER2 PI3K PI3K HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_HER2 Cell Proliferation Survival mTOR->Proliferation_HER2 Aminopyran_HER2 2-Aminopyran Derivative Aminopyran_HER2->HER2 Inhibits BRAF BRAF (V600E) MEK_BRAF MEK BRAF->MEK_BRAF ERK_BRAF ERK MEK_BRAF->ERK_BRAF Proliferation_BRAF Cell Proliferation Survival ERK_BRAF->Proliferation_BRAF Aminopyran_BRAF 2-Aminopyran Derivative Aminopyran_BRAF->BRAF Inhibits

Caption: Inhibition of key oncogenic signaling pathways by 2-aminopyran derivatives.

By inhibiting these kinases, 2-aminopyran derivatives can block downstream signaling cascades that are crucial for tumor growth, proliferation, and survival. This makes them attractive candidates for the development of targeted cancer therapies.

Applications in Neurodegenerative Diseases

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. One therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft. Several 2-aminopyran derivatives have been investigated as potential AChE inhibitors.

Cholinergic_Synapse cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_synapse ACh Presynaptic->ACh_synapse Release Postsynaptic Postsynaptic Neuron ACh_vesicle ACh AChR ACh Receptor ACh_synapse->AChR AChE AChE ACh_synapse->AChE Signal Signal Transduction AChR->Signal Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down Aminopyran 2-Aminopyran Derivative Aminopyran->AChE Inhibits

Caption: Mechanism of action of 2-aminopyran derivatives as acetylcholinesterase inhibitors.

By inhibiting AChE, these compounds can increase the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function in Alzheimer's disease patients.

Conclusion

2-Amino-4H-pyrans and their related isomers represent a versatile and valuable class of heterocyclic compounds with significant potential in drug discovery. Their straightforward and efficient synthesis, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for biological screening. The demonstrated activity of these compounds as inhibitors of key enzymes in cancer and neurodegenerative diseases highlights their promise as therapeutic agents. Further research into the optimization of their structure-activity relationships, elucidation of their precise mechanisms of action, and evaluation of their pharmacokinetic and toxicological profiles will be crucial for the development of novel drugs based on the aminopyran scaffold. This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this exciting class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aminopyran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note focuses on two well-established and versatile methods for the synthesis of stable aminopyran derivatives:

  • Three-Component Synthesis of Substituted 2-Amino-4H-pyran-3-carbonitriles: A multicomponent reaction that offers a straightforward and efficient route to highly functionalized 4H-pyran derivatives.

  • Synthesis of 3-Amino-2H-pyran-2-ones via Deprotection: A reliable method to obtain 3-amino substituted 2H-pyran-2-ones, which are valuable building blocks for further chemical transformations.

These protocols are presented with detailed methodologies, quantitative data summaries, and visual workflows to facilitate their implementation in a research setting.

Protocol 1: Three-Component Synthesis of 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol describes a one-pot, three-component reaction for the synthesis of a substituted 2-amino-4H-pyran derivative from an aldehyde, malononitrile, and a cyclic 1,3-dicarbonyl compound (dimedone) in the presence of a basic catalyst.[1]

Experimental Protocol
  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 10 mmol of benzaldehyde (1.0 mL) and 10 mmol of malononitrile (0.66 g) in 15 mL of 2-aminoethanol.

    • Stir the mixture at 20°C for 25 minutes.

  • Addition of Dimedone:

    • To the stirred mixture, add 10 mmol of dimedone (1.4 g).

    • Continue stirring for an additional 25 minutes at 20°C.

  • Reaction Completion and Work-up:

    • Allow the reaction mixture to stand for 48 hours.

    • After the incubation period, dilute the mixture with an equal volume of water.

    • Collect the resulting precipitate by filtration.

  • Purification:

    • Wash the filtered solid sequentially with water, ethanol, and hexane.

    • The final product, 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, is obtained as colorless crystals.

Data Presentation
Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Volume/MassYield (%)Melting Point (°C)
Benzaldehyde106.12101.0 mL--
Malononitrile66.06100.66 g--
Dimedone140.18101.4 g--
Product320.38-3.6 g88%238-240

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Addition of Dimedone cluster_2 Reaction and Work-up cluster_3 Purification A Dissolve Benzaldehyde and Malononitrile in 2-Aminoethanol B Stir at 20°C for 25 min A->B C Add Dimedone B->C D Stir at 20°C for 25 min C->D E Let stand for 48 hours D->E F Dilute with Water E->F G Filter the Precipitate F->G H Wash with Water, Ethanol, and Hexane G->H I Obtain Colorless Crystals of Product H->I

Caption: Workflow for the three-component synthesis of a 2-amino-4H-pyran derivative.

Protocol 2: Synthesis of 3-Amino-2H-pyran-2-ones by Deprotection of 3-Benzoylamino Precursors

This protocol outlines the synthesis of 3-amino-2H-pyran-2-ones from their 3-benzoylamino-2H-pyran-2-one precursors. The initial benzoylamino derivatives can be synthesized via a one-pot reaction of appropriate ketones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in acetic anhydride.[2][3][4] The second step involves the removal of the benzoyl protecting group.

Experimental Protocol: Deprotection Step
  • Reaction Setup:

    • Carefully add the 3-benzoylamino-2H-pyran-2-one derivative to concentrated sulfuric acid with gentle heating. The exact temperature and time will depend on the specific substrate.

  • Reaction Monitoring:

    • Monitor the progress of the deprotection reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, carefully pour the reaction mixture into ice-water to precipitate the product.

    • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) until the pH is neutral.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration.

    • Wash the solid with water to remove any remaining inorganic salts.

    • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-amino-2H-pyran-2-one.

Data Presentation

The yields for the deprotection of various 3-benzoylamino precursors to their corresponding 3-amino derivatives are generally high.

Precursor CompoundProductYield (%)
3-Benzoylamino-cycloalka[b]pyran-2-ones3-Amino-cycloalka[b]pyran-2-ones79-92%
3-Benzoylamino-2H-pyran-2-ones3-Amino-2H-pyran-2-onesHigh

Experimental Workflow Diagram

G cluster_0 Deprotection Reaction cluster_1 Work-up cluster_2 Isolation and Purification A Add 3-Benzoylamino-2H-pyran-2-one to Concentrated Sulfuric Acid B Gently Heat the Mixture A->B C Monitor Reaction by TLC B->C D Pour Reaction Mixture into Ice-Water C->D E Neutralize with Base D->E F Filter the Precipitated Solid E->F G Wash Solid with Water F->G H Recrystallize from a Suitable Solvent (if needed) G->H I Obtain Pure 3-Amino-2H-pyran-2-one H->I

Caption: Workflow for the deprotection of 3-benzoylamino-2H-pyran-2-ones.

References

Application Notes and Protocols: The Versatility of 2-Amino-4H-Pyran Scaffolds in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4H-pyran scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and natural products. These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these valuable molecules. MCRs offer significant advantages over traditional linear syntheses, such as high atom economy, reduced reaction times, lower costs, and environmentally friendly conditions, by combining three or more reactants in a single synthetic operation without the isolation of intermediates.[1][3][4]

This document provides detailed application notes and protocols for the synthesis of substituted 2-amino-4H-pyran derivatives through a widely utilized three-component reaction. While the direct use of a parent "2H-Pyran-2-amine" as a reactant in MCRs is not extensively documented due to its likely existence as the more stable 2-amino-4H-pyran tautomer, this guide focuses on the construction of this key scaffold, which can then be further functionalized for drug discovery and development.

Core Three-Component Reaction for 2-Amino-4H-Pyran Synthesis

The most common and versatile MCR for synthesizing 2-amino-4H-pyran derivatives involves the condensation of an aldehyde, an active methylene compound (typically malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[1][4][5] This reaction can be catalyzed by a variety of catalysts, including bases, acids, and, more recently, nanocatalysts, often under green and solvent-free conditions.[1][4][6]

General Reaction Scheme

A general representation of this three-component reaction is depicted below:

G R1CHO Aldehyde Product 2-Amino-4H-pyran Derivative R1CHO->Product Malononitrile Malononitrile Malononitrile->Product Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Product Catalyst Catalyst Catalyst->Product +

Caption: General scheme of the three-component synthesis of 2-amino-4H-pyrans.

Reaction Mechanism

The reaction mechanism for the synthesis of 2-amino-4H-pyrans typically proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

G start Aldehyde + Malononitrile knoevenagel Knoevenagel Condensation start->knoevenagel intermediate1 Arylidenemalononitrile Intermediate knoevenagel->intermediate1 michael_addition Michael Addition (β-Dicarbonyl) intermediate1->michael_addition intermediate2 Acyclic Intermediate michael_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product 2-Amino-4H-pyran cyclization->product

Caption: Proposed reaction mechanism for 2-amino-4H-pyran synthesis.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 2-amino-4H-pyran derivatives under different catalytic conditions.

Protocol 1: L-Proline Catalyzed Synthesis in Ethanol

This protocol utilizes the environmentally benign organocatalyst L-proline.[5]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 0.066 g)

  • Ethyl acetoacetate (1.0 mmol, 0.13 g) or Dimedone (1.0 mmol, 0.14 g)

  • L-proline (10 mol%)

  • Ethanol (10 mL)

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Methanol for recrystallization

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and L-proline (10 mol%).

  • Add ethanol (10 mL) to the mixture.

  • Reflux the reaction mixture. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Extract the crude product with ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Recrystallize the solid residue from methanol to obtain the pure 2-amino-4H-pyran derivative.

Protocol 2: Catalyst-Free Synthesis using Infrared Irradiation

This method offers a rapid and environmentally friendly approach using infrared irradiation as an energy source.[7]

Materials:

  • Aldehyde (3.0 mmol)

  • Malononitrile (3.0 mmol, 198 mg)

  • Ethyl acetoacetate (3.0 mmol, 390 mg)

  • Ammonium hydroxide (28% w/w, 3.0 mmol, 373 mg)

Procedure:

  • In a suitable vessel, mix the aldehyde (3.0 mmol), malononitrile (3.0 mmol), ethyl acetoacetate (3.0 mmol), and ammonium hydroxide (3.0 mmol).

  • Irradiate the mixture with an infrared lamp. Reaction times are typically short (5-10 minutes).

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Mechanochemical Synthesis using a Nanocatalyst

This solvent-free method utilizes mechanical grinding and an amine-functionalized SiO₂@Fe₃O₄ nanoparticle catalyst.[6]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (1 mmol)

  • Malononitrile (1 mmol)

  • Amine-functionalized SiO₂@Fe₃O₄ catalyst (10 mg)

Procedure:

  • In a mortar, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), malononitrile (1 mmol), and the catalyst (10 mg).

  • Grind the mixture at room temperature for the required time (typically short).

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated and purified, often by simple washing and recrystallization. The magnetic catalyst can be recovered using a magnet.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-amino-4H-pyran derivatives using the three-component reaction strategy.

Table 1: Synthesis of 2-Amino-4H-pyrans using L-proline in Ethanol [5]

EntryAldehydeβ-DicarbonylTime (min)Yield (%)
1BenzaldehydeEthyl acetoacetate3095
24-ChlorobenzaldehydeEthyl acetoacetate3596
34-NitrobenzaldehydeEthyl acetoacetate4094
4BenzaldehydeDimedone3096
54-ChlorobenzaldehydeDimedone3598

Table 2: Infrared-Assisted Synthesis of 2-Amino-4H-pyrans [7]

EntryAldehydeTime (min)Yield (%)
14-Chlorobenzaldehyde592
24-Nitrobenzaldehyde595
3Furan-2-carbaldehyde589
4Thiophene-2-carbaldehyde690

Table 3: Mechanochemical Synthesis of 2-Amino-4H-benzo[b]pyrans [6]

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1595
24-Chlorobenzaldehyde1098
34-Nitrobenzaldehyde1096
44-Methylbenzaldehyde2094

Conceptual Application in Other MCRs

While direct examples are sparse, the 2-amino group of a synthesized 2-amino-4H-pyran could potentially act as the amine component in other named MCRs, such as the Ugi or Biginelli-like reactions. This would lead to the generation of highly complex and diverse molecular scaffolds.

Hypothetical Ugi-type Reaction

In a hypothetical Ugi four-component reaction, a 2-amino-4H-pyran could react with an aldehyde, an isocyanide, and a carboxylic acid to form a complex bis-amide.

G Aminopyran 2-Amino-4H-pyran Product Complex Bis-Amide Aminopyran->Product Aldehyde Aldehyde Aldehyde->Product Isocyanide Isocyanide Isocyanide->Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product

Caption: Conceptual Ugi reaction involving a 2-amino-4H-pyran.

Further research into the reactivity of the 2-amino-4H-pyran scaffold as a building block in such MCRs could open new avenues for the synthesis of novel and potent pharmaceutical agents.

Conclusion

Multi-component reactions provide a highly efficient and versatile platform for the synthesis of medicinally important 2-amino-4H-pyran derivatives. The protocols outlined in this document offer researchers a range of methodologies, from traditional heating with organocatalysts to modern solvent-free and irradiation-based techniques. The resulting pyran scaffolds are valuable starting materials for further chemical exploration and drug development, with the potential for incorporation into more complex molecular architectures through subsequent MCRs. The ease of synthesis and the biological relevance of the 2-amino-4H-pyran core make it an attractive target for combinatorial chemistry and high-throughput screening campaigns.

References

"2H-Pyran-2-amine derivatives in medicinal chemistry applications"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-amine scaffold and its derivatives have emerged as a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds have garnered significant interest due to their synthetic accessibility and diverse biological profiles, which include anticancer, antibacterial, antioxidant, and neuroprotective effects. This document provides a comprehensive overview of the applications of this compound derivatives, including detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and visualizations of relevant signaling pathways.

I. Synthetic Protocols

The synthesis of 2-amino-4H-pyran derivatives is often achieved through a versatile and efficient one-pot, three-component reaction. A general and widely adopted method involves the condensation of an aldehyde, malononitrile, and a C-H activated carbonyl compound, such as a 1,3-dicarbonyl compound.

Protocol 1: General Synthesis of 2-Amino-4-aryl-4H-pyran-3-carbonitriles[1][2][3][4]

This protocol describes the synthesis of 2-amino-4H-pyran-3-carbonitriles using an aromatic aldehyde, malononitrile, and dimedone or ethyl acetoacetate as the active methylene compound, with a basic catalyst like potassium carbonate or piperidine.

Materials:

  • Appropriate aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Dimedone or Ethyl acetoacetate (1 mmol)

  • Potassium carbonate (K2CO3) (0.05 mmol) or Piperidine (catalytic amount)

  • Ethanol (10 mL)

  • n-hexane

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and the catalyst (K2CO3 or piperidine) in ethanol (10 mL).

  • Reflux the reaction mixture for the appropriate time (typically 5-60 minutes), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with n-hexane (10 mL).

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

II. Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for various biological activities. The following tables summarize the quantitative data from several studies, showcasing their potential as therapeutic agents.

Anticancer Activity

The cytotoxicity of 2-amino-4H-pyran derivatives has been investigated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their potency.

Table 1: Anticancer Activity of 2-Amino-4H-pyran Derivatives (IC50 values in µM)

Compound IDDerivative TypeHCT-116MCF-7A549OVCARHRACOC1Reference
4d 4H-pyran75.1-----[1]
4g 4H-pyran-42.6----[1]
4i 4H-pyran-34.2----[1]
4j 4H-pyran-26.6----[1]
4k 4H-pyran85.88-----[1]
Compound 4 Tetrahydrobenzo[b]pyran--->50>50>50[2]
8c Fused Pyran7.58-----[3]
14b Fused Pyran--0.23---[3]
6e Fused Pyran-12.46----[3]
Antibacterial Activity

The antibacterial potential of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 2: Antibacterial Activity of 2-Amino-4H-pyran Derivatives (MIC values in µg/mL)

Compound IDDerivative TypeS. aureusB. subtilisE. coliReference
4g 4H-pyran>500125>500[1]
4j 4H-pyran250125>500[1]
Antioxidant Activity

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: Antioxidant Activity of 2-Amino-4H-pyran Derivatives (DPPH Scavenging IC50 values in mM)

Compound IDDerivative TypeIC50 (mM)Reference
4g 4H-pyran0.329[1]
4j 4H-pyran0.1941[1]

III. Experimental Protocols for Biological Assays

Detailed and standardized protocols are crucial for the reproducible evaluation of the biological activity of newly synthesized compounds.

Protocol 2: MTT Assay for Anticancer Activity[8][9][10][11][12]

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium

  • 96-well microplate

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compound and incubate for another 24-72 hours. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm (or between 550-600 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Kirby-Bauer Disk Diffusion Assay for Antibacterial Activity[13][14][15][16][17]

This protocol describes a standardized method for testing the susceptibility of bacteria to the synthesized this compound derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Tryptic Soy Broth

  • 0.5 McFarland turbidity standard

  • Sterile filter paper disks (6 mm)

  • Stock solution of the test compound

  • Forceps

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending 3-5 isolated colonies in Tryptic Soy Broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculate a Mueller-Hinton agar plate by dipping a sterile cotton swab into the adjusted suspension and streaking it evenly across the entire surface of the agar to create a confluent lawn.

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.

  • Using sterile forceps, place the impregnated disks on the surface of the inoculated agar plate, ensuring firm contact.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • The size of the zone of inhibition is indicative of the antibacterial activity.

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity[18][19][20][21][22]

This protocol details the procedure for evaluating the free radical scavenging capacity of this compound derivatives using the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)

  • Test compound stock solution

  • Methanol or ethanol

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare serial dilutions of the test compound and the positive control in the same solvent.

  • In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 20 µL).

  • Add the DPPH working solution to each well (e.g., 180 µL) and mix well.

  • Include a blank containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

IV. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents.

Anticancer Activity: Induction of Apoptosis

Several studies suggest that the anticancer effect of certain heterocyclic compounds, including pyran derivatives, is mediated through the induction of apoptosis, or programmed cell death.[1][3] A key pathway involved is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade 2H_Pyran_2_amine This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2H_Pyran_2_amine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by this compound derivatives.

The diagram illustrates how a this compound derivative may induce apoptosis. By activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2, the balance is shifted towards cell death.[4][5][6][7][8] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Neuroprotective Activity: Cholinesterase Inhibition

The potential neuroprotective effects of some heterocyclic compounds have been attributed to their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, which is a therapeutic strategy for diseases like Alzheimer's.

cholinesterase_inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Increased_ACh Increased ACh Levels in Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis 2H_Pyran_2_amine This compound Derivative 2H_Pyran_2_amine->AChE Inhibits Neurotransmission Enhanced Cholinergic Neurotransmission Increased_ACh->Neurotransmission

Caption: Mechanism of cholinesterase inhibition by this compound derivatives.

This workflow demonstrates how a this compound derivative can act as a cholinesterase inhibitor. By blocking the active site of acetylcholinesterase (AChE), the breakdown of acetylcholine is prevented, leading to higher concentrations of this neurotransmitter in the synaptic cleft and thereby enhancing cholinergic neurotransmission.[9][10][11]

V. Conclusion

This compound derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis and broad range of biological activities, including potent anticancer, antibacterial, and antioxidant effects, make them attractive candidates for further drug development. The provided protocols and data serve as a valuable resource for researchers in this field, facilitating the synthesis, evaluation, and mechanistic understanding of this important heterocyclic scaffold. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to unlock the full therapeutic potential of this compound derivatives.

References

Greener Synthetic Routes to 2-Amino-4H-Pyrans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4H-pyrans are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Traditional synthetic methods for these scaffolds often involve harsh reaction conditions, toxic solvents, and complex purification procedures, posing environmental and economic challenges. This has spurred the development of greener and more sustainable synthetic strategies. This document provides detailed application notes and protocols for several environmentally benign methods for the synthesis of 2-amino-4H-pyrans, focusing on multicomponent reactions (MCRs) that utilize green catalysts and solvents.

Greener Synthetic Approaches: An Overview

Modern green synthetic approaches for 2-amino-4H-pyrans primarily revolve around one-pot, three-component reactions of an aldehyde, malononitrile, and a C-H activated acid compound (such as a β-dicarbonyl compound).[1] The core principles of green chemistry, such as atom economy, use of safer solvents and auxiliaries, and energy efficiency, are central to these methodologies. Key strategies include:

  • Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DESs).[2][3]

  • Employment of Green Catalysts: Utilizing catalysts that are non-toxic, reusable, and derived from renewable resources. This includes organocatalysts, nanocatalysts, and biocatalysts.[4][5][6]

  • Solvent-Free Conditions: Performing reactions under solvent-free conditions, often with mechanical grinding, to reduce waste and energy consumption.[6][7]

  • Energy Efficiency: Conducting reactions at room temperature or with minimal heating to reduce energy consumption.[2][6]

Comparative Data of Greener Synthetic Protocols

The following table summarizes quantitative data from various greener synthetic protocols for 2-amino-4H-pyrans, allowing for easy comparison of their efficiency.

CatalystActive Methylene CompoundSolventTemperatureTimeYield (%)Reference
Nano-SnO₂DimedoneWaterRefluxNot SpecifiedHigh[4]
L-proline (10 mol%)Ethyl acetoacetate or DimedoneEthanolRefluxNot SpecifiedGood to Excellent[5]
γ-Cyclodextrin (5 mol%)Not SpecifiedUrea-Choline Chloride (DES)60 °C8-28 min86-98[2]
Amine-functionalized SiO₂@Fe₃O₄DimedoneSolvent-free (grinding)Room Temp.2-10 minExcellent[6]
Sodium EthoxideDimedoneSolvent-free (grinding)Room Temp.5 min95[7]
UreaNot SpecifiedAqueous EthanolRoom Temp.Not SpecifiedExcellent[1]
Sodium Citrate (10 mol%)1,3-Dicarbonyl compoundsEtOH:H₂O (1:1)Room Temp.5-20 minHigh[8]
KOH loaded CaO (10 mmol)Ethyl acetoacetateSolvent-free60 °CNot Specified92[9]
Pyridine-2-carboxylic acid (15 mol%)DimedoneWater-EtOH (1:1)RefluxNot Specifiedup to 98[10]

Experimental Protocols

Protocol 1: Nano-SnO₂ Catalyzed Synthesis in Aqueous Media

This protocol outlines a nano-SnO₂ catalyzed, environmentally benign synthesis of 2-amino-4H-pyran derivatives via a multi-component reaction in water.[4]

Materials:

  • Aryl aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Dimedone (1 mmol)

  • Nano-SnO₂ catalyst

  • Water

Procedure:

  • A mixture of the aryl aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and a catalytic amount of nano-SnO₂ is taken in a round-bottom flask.

  • Water is added to the mixture.

  • The reaction mixture is refluxed for the appropriate amount of time, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • The catalyst can be recovered from the aqueous filtrate, washed, dried, and reused for subsequent reactions.

Protocol 2: L-Proline Catalyzed Synthesis in Ethanol

This method describes a one-pot synthesis of 2-amino-4H-pyrans using the biocompatible organocatalyst L-proline in ethanol.[5]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 0.066 g)

  • Ethyl acetoacetate (1.0 mmol, 0.13 g) or Dimedone (1.0 mmol, 0.14 g)

  • L-proline (10 mol%)

  • Ethanol (10 mL)

  • Ethyl acetate

  • Water

  • Na₂SO₄

  • Methanol

Procedure:

  • A mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and L-proline (10 mol%) is refluxed in ethanol (10 mL).

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The crude product is extracted with ethyl acetate and water.

  • The organic layer is separated, dried over anhydrous Na₂SO₄, and the solvent is evaporated.

  • The resulting residue is recrystallized from methanol to afford the pure product.

Protocol 3: Solvent-Free Synthesis using Amine-Functionalized SiO₂@Fe₃O₄ Nanoparticles

This protocol details a mechanochemical and solvent-free synthesis of 2-amino-4H-benzo[b]pyrans using a magnetically recoverable nanocatalyst.[6]

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Dimedone (1 mmol)

  • Malononitrile (1 mmol)

  • Amine-functionalized SiO₂@Fe₃O₄ catalyst (ASMNP) (10 mg)

  • 95% Ethanol (3-4 mL)

Procedure:

  • Equivalent amounts of the aromatic aldehyde, dimedone, and malononitrile are taken in a mortar.

  • The amine-functionalized SiO₂@Fe₃O₄ catalyst (10 mg) is added to the mixture.

  • All the ingredients are ground together at room temperature for 2-10 minutes, resulting in a wax- or jelly-like reaction mixture.

  • Subsequently, 3-4 mL of 95% ethanol is added to dissolve the mixture.

  • The catalyst is separated using an external magnet.

  • The ethanol is evaporated, and the solid product is collected.

Visualized Workflows and Pathways

General Workflow for Three-Component Synthesis of 2-Amino-4H-Pyrans

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up Aldehyde Aldehyde Mixing Mixing & Reaction Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Active_Methylene Active Methylene Compound Active_Methylene->Mixing Isolation Product Isolation (Filtration/Extraction) Mixing->Isolation Catalyst Green Catalyst Catalyst->Mixing Solvent Green Solvent (or Solvent-Free) Solvent->Mixing Purification Purification (Recrystallization) Isolation->Purification Product 2-Amino-4H-Pyran Purification->Product

Caption: General workflow for the three-component synthesis.

Proposed Reaction Pathway for the Synthesis of 2-Amino-4H-Pyrans

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Tautomerization A Aldehyde + Malononitrile B Knoevenagel Adduct (α-cyanocinnamonitrile derivative) A->B Catalyst D Michael Adduct B->D + C C Active Methylene Compound (Enolate form) E Intramolecular Cyclization D->E F Final Product (2-Amino-4H-Pyran) E->F Tautomerization

Caption: Proposed reaction mechanism for pyran formation.

Conclusion

The development of greener synthetic routes to 2-amino-4H-pyrans represents a significant advancement in sustainable organic synthesis. The protocols highlighted in this document offer several advantages over traditional methods, including the use of environmentally friendly solvents and catalysts, mild reaction conditions, high yields, and simple work-up procedures.[1][2][4][5][6][7][8][9][10] These methods are not only more environmentally responsible but also offer economic benefits through reduced waste and energy consumption. For researchers and professionals in drug development, the adoption of these greener protocols can contribute to a more sustainable and efficient discovery and manufacturing process for this important class of bioactive molecules.

References

Application Notes and Protocols: Ionic Liquids in the Synthesis of 2-Amino-4H-pyrans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-amino-4H-pyran derivatives is of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The development of efficient, cost-effective, and environmentally benign synthetic methodologies is a key objective in this field. Ionic liquids (ILs) have emerged as promising alternatives to conventional organic solvents and catalysts in a wide range of organic transformations, including the synthesis of these valuable heterocyclic scaffolds.

Ionic liquids are salts with low melting points, typically below 100°C. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive "green" reaction media. In the context of 2-amino-4H-pyran synthesis, ionic liquids can act as both the solvent and the catalyst, simplifying reaction procedures and often leading to improved yields and shorter reaction times. This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4H-pyrans using various ionic liquids.

Advantages of Using Ionic Liquids

The use of ionic liquids in the synthesis of 2-amino-4H-pyrans offers several distinct advantages over traditional methods:

  • Green Chemistry: Due to their low volatility, ionic liquids reduce the emission of volatile organic compounds (VOCs), contributing to a safer and more environmentally friendly laboratory environment.

  • Enhanced Reaction Rates and Yields: Ionic liquids can significantly accelerate reaction rates and improve product yields by providing a polar reaction medium that can stabilize charged intermediates.

  • Catalytic Activity: Many ionic liquids possess inherent catalytic activity, eliminating the need for an additional catalyst and simplifying the reaction setup and work-up procedures.

  • Reusability: A key advantage of ionic liquids is their potential for recyclability. After reaction completion, the product can often be easily separated, and the ionic liquid can be recovered and reused for several cycles with minimal loss of activity.

  • Solvent-Free Conditions: In some cases, the use of task-specific ionic liquids allows for the reaction to be carried out under solvent-free conditions, further enhancing the green credentials of the synthesis.

General Reaction Scheme

The synthesis of 2-amino-4H-pyrans is typically achieved through a one-pot, three-component condensation reaction involving an aldehyde, an active methylene compound (such as malononitrile), and a β-ketoester or a similar 1,3-dicarbonyl compound. The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_catalyst Catalyst/Medium cluster_product Product Aldehyde Aldehyde (R-CHO) Pyran 2-Amino-4H-pyran Aldehyde->Pyran Malononitrile Malononitrile (NC-CH2-CN) Malononitrile->Pyran beta_Ketoester β-Ketoester (R'-CO-CH2-COOR'') beta_Ketoester->Pyran IonicLiquid Ionic Liquid IonicLiquid->Pyran Catalyzes and/or acts as solvent

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 2-amino-4H-pyrans using two different ionic liquids as catalysts.

Protocol 1: Synthesis of 2-Amino-4H-pyrans using [bmim]OH

This protocol describes a facile and convenient procedure for the synthesis of 4H-pyrans from aldehydes, malononitrile, and ethyl acetoacetate or acetylacetone using the task-specific ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) under solvent-free conditions.

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate or Acetylacetone (1 mmol)

  • 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (20 mol%)

  • Ethanol (for washing)

  • Petroleum ether (for washing)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Oil bath

  • Filtration apparatus

  • TLC plates (silica gel)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate or acetylacetone (1 mmol), and [bmim]OH (20 mol%).

  • Place the flask in a pre-heated oil bath at 50-60°C.

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether (60:40) as the eluent.

  • Upon completion of the reaction (typically within 30-50 minutes), remove the flask from the oil bath and allow it to cool to room temperature.

  • The solid product will precipitate out. Collect the solid product by filtration.

  • Wash the product with cold ethanol and then with petroleum ether to remove any remaining ionic liquid and unreacted starting materials.

  • Dry the purified product.

Catalyst Recycling:

The filtrate containing the ionic liquid can be washed with ether and then dried under vacuum at 90°C for 2 hours to remove any trapped water. The recovered [bmim]OH can be reused for subsequent reactions. It has been shown that the ionic liquid can be reused up to three times without a significant loss in its catalytic efficiency.

Protocol 2: Synthesis of 2-Amino-4H-pyrans using a Saccharin-Based Ionic Liquid ([Bmim]Sac)

This protocol utilizes a sustainable, saccharin-based ionic liquid, 1-butyl-3-methylimidazolium saccharin ([Bmim]Sac), as a catalyst for the synthesis of various pyran derivatives in an aqueous medium.

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Active methylene compound (e.g., dimedone, 4-hydroxycoumarin) (1 mmol)

  • 1-butyl-3-methylimidazolium saccharin ([Bmim]Sac) (5 mol%)

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and [Bmim]Sac (5 mol%) in water.

  • Attach a reflux condenser and heat the reaction mixture to 80°C with continuous stirring.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the product by filtration.

  • The aqueous filtrate containing the ionic liquid can be reused for subsequent reactions after the removal of water under reduced pressure.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 2-amino-4H-pyran derivatives using the ionic liquids described in the protocols.

Table 1. Synthesis of 2-amino-4H-pyrans using [bmim]OH under solvent-free conditions.

EntryAldehyde (Ar)ProductTime (min)Yield (%)
14-ClC₆H₄1a3091
24-O₂NC₆H₄1b5091
33-O₂NC₆H₄1c4589
44-CH₃OC₆H₄1d3592
52,4-Cl₂C₆H₃1e4088
64-CNC₆H₄1f5085
74-CH₃C₆H₄1g3590
83-O₂NC₆H₄1h4589

Table 2. Synthesis of pyran derivatives using [Bmim]Sac in aqueous medium.

EntryAldehydeActive Methylene CompoundTime (h)Yield (%)
14-ClC₆H₄4-Hydroxycoumarin2.594
24-O₂NC₆H₄4-Hydroxycoumarin2.096
34-CH₃OC₆H₄4-Hydroxycoumarin3.092
4C₆H₅4-Hydroxycoumarin3.090
54-ClC₆H₄Dimedone2.095
64-O₂NC₆H₄Dimedone1.598
74-CH₃OC₆H₄Dimedone2.593
8C₆H₅Dimedone2.592

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the ionic liquid-catalyzed synthesis of 2-amino-4H-pyrans.

G Reactants 1. Reactant Mixing (Aldehyde, Malononitrile, β-Ketoester) IonicLiquid 2. Addition of Ionic Liquid (Catalyst/Solvent) Reactants->IonicLiquid Reaction 3. Reaction (Heating and Stirring) IonicLiquid->Reaction Monitoring 4. Reaction Monitoring (TLC) Reaction->Monitoring Workup 5. Product Isolation (Filtration/Extraction) Monitoring->Workup Purification 6. Purification (Washing/Recrystallization) Workup->Purification Recycle 8. Catalyst Recycling Workup->Recycle Product 7. Final Product (2-Amino-4H-pyran) Purification->Product Recycle->IonicLiquid

Conclusion

The use of ionic liquids as catalysts and reaction media for the synthesis of 2-amino-4H-pyrans represents a significant advancement in the field of heterocyclic chemistry. These methods offer numerous advantages, including improved efficiency, milder reaction conditions, and adherence to the principles of green chemistry. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists in both academic and industrial settings, facilitating the development of novel therapeutic agents and other valuable chemical entities. The reusability of the ionic liquids further enhances their appeal from both an economic and environmental perspective.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Amino-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of amino-substituted pyran derivatives, such as 2-amino-4H-pyrans and 3-amino-2H-pyran-2-ones. While "2H-Pyran-2-amine" is not a standard chemical name, this resource addresses common challenges encountered during the synthesis of closely related and synthetically important amino-pyran compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of amino-pyran derivatives in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, ranging from reaction conditions to the stability of the products. Consider the following potential causes and solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome.

    • Solvent Effects: For multicomponent reactions leading to 2-amino-4H-pyrans, using water as a solvent can offer advantages like improved reaction rates and easier product isolation due to the insolubility of the final product[1].

    • Catalyst Choice: The use of a catalyst like morpholine in aqueous media has been shown to be effective[1]. For the synthesis of 2H-pyran-2-ones, a base such as powdered KOH in DMF is a common choice[2].

    • Activation Method: Conventional heating can sometimes lead to lower yields and longer reaction times. Ultrasound irradiation has been demonstrated to improve yields and shorten reaction times for the synthesis of 2-amino-4H-pyran derivatives[1]. Microwave activation can also be a more efficient alternative to conventional heating for some pyran-2-one syntheses[3][4].

  • Incomplete Reactions: Reactions may not go to completion due to insufficient reaction time or deactivation of reagents.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has reached completion[1][5].

    • For multi-step, one-pot syntheses, ensure each step is allowed sufficient time under the optimal conditions before proceeding to the next[4].

  • Product Instability: 2H-pyran rings can be unstable and may exist in equilibrium with their open-chain isomeric forms (1-oxatrienes)[6]. This instability can lead to decomposition or side reactions, reducing the isolated yield.

    • Fusion to another ring system or the presence of certain substituents can increase the stability of the 2H-pyran ring[6].

    • Careful handling during workup and purification is crucial. Avoid unnecessarily harsh conditions.

  • Workup and Purification Losses: The desired product may be lost during the extraction and purification steps.

    • During aqueous workup, neutralization with acid (e.g., dilute HCl) is often required to precipitate the product[5][7]. Ensure the pH is adjusted correctly for maximum precipitation.

    • Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be an effective purification method that minimizes loss[1]. Column chromatography is also a common purification technique[5].

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

Side product formation is a common issue, particularly in complex multi-component or domino reactions.

  • Common Side Products: In some syntheses of 6-alkyl-2H-pyran-2-ones, (Z)-5-alkylidenefuran-2(5H)-ones can form as minor products[8]. The choice of catalyst can influence the ratio of the desired pyranone to the furanone side product[8]. In reactions involving iodolactonization, mixtures of pyranones and furanones can also be obtained[8].

  • Minimizing Side Products:

    • Catalyst Selection: As mentioned, the catalyst can play a crucial role in the selectivity of the reaction. For example, ZnBr2-catalyzed lactonization can favor the formation of 6-alkyl-2H-pyran-2-ones over furanone side products[8].

    • Control of Reaction Conditions: Strict control of temperature and reaction time can help minimize the formation of undesired byproducts. Following established protocols closely is recommended.

    • Purification: If side products are unavoidable, effective purification methods such as column chromatography with an appropriate eluent system (e.g., EtOAc/hexane) are necessary to isolate the desired product[5].

Q3: The reaction is not going to completion. What are the possible reasons?

A stalled reaction can be frustrating. Here are some common culprits:

  • Reagent Quality: The purity of starting materials is critical. Impurities in reactants or solvents can interfere with the reaction. It is often recommended to use reagents without further purification if they are of high quality from the supplier, but in some cases, purification of reagents may be necessary[7].

  • Insufficient Activation: Some reactions require a certain energy input to proceed at a reasonable rate. If using conventional heating, ensure the temperature is maintained at the specified level. As mentioned earlier, switching to ultrasound or microwave irradiation could provide the necessary activation to drive the reaction to completion[1].

  • Catalyst Deactivation: The catalyst may be deactivated by impurities or by side reactions. Ensure the catalyst is fresh and added in the correct amount.

  • Reaction Monitoring: It is essential to monitor the reaction's progress, for instance by using TLC with a suitable mobile phase like n-hexane:ethyl acetate[1]. This will help determine if the reaction is truly stalled or just proceeding slowly.

Frequently Asked Questions (FAQs)

Q: What are the key electrophilic centers in the 2H-pyran-2-one ring?

A: The 2H-pyran-2-one ring is susceptible to nucleophilic attack at positions C-2, C-4, and C-6, making it a versatile building block in organic synthesis[9][10].

Q: What is a common synthetic strategy for producing amino-pyran derivatives?

A: Multi-component reactions are a popular and efficient method. For example, the synthesis of 2-amino-4H-pyran derivatives can be achieved through a one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and malononitrile in the presence of a catalyst[1].

Q: Are 2H-pyran derivatives generally stable?

A: The stability of 2H-pyrans can be a concern as they can undergo spontaneous valence isomerization to the corresponding open-chain 1-oxatrienes[6]. This equilibrium is influenced by steric and electronic factors. Simple 2H-pyrans can be difficult to isolate as pure compounds, while those fused to an aromatic ring (like 2H-chromenes) tend to be more stable[6].

Q: What analytical techniques are typically used to characterize the synthesized amino-pyran products?

A: Standard spectroscopic methods are used for characterization. These include:

  • FT-IR Spectroscopy: To identify functional groups such as -NH (primary amine), -C≡N (cyano), and -C=O (carbonyl)[1].

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure of the molecule[7].

  • Melting Point Analysis: To assess the purity of the synthesized compound[7].

Data Presentation

Table 1: Comparison of Conventional Heating vs. Ultrasound Irradiation for the Synthesis of 2-amino-4H-pyran Derivatives[1]

MethodReaction TimeYield
Conventional HeatingLongerPoor
Ultrasound IrradiationShorterSuperior

Table 2: Influence of Solvent on the Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate[1]

SolventYield (%)
WaterHigh
EthanolModerate
AcetonitrileLow

Experimental Protocols

Protocol 1: General Procedure for Ultrasound-Assisted Synthesis of 2-amino-4H-pyran Derivatives[1]
  • In a suitable reaction vessel, combine the substituted aldehyde (0.015 mol), ethyl/methyl acetoacetate (0.015 mol), and malononitrile (0.015 mol) in water (10 mL).

  • Add a catalytic amount of morpholine (0.00075 mol).

  • Place the reaction mixture in an ultrasonic bath and irradiate at room temperature (e.g., 33 kHz).

  • Monitor the completion of the reaction periodically by TLC using a mobile phase of n-hexane:ethyl acetate (60:40 v/v).

  • Upon completion, filter the solid product.

  • Wash the product with water (5 mL) and dry.

  • Recrystallize the final product from an ethanol:water mixture (90:10 v/v).

Protocol 2: General Procedure for the Synthesis of 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles[2]
  • In a round-bottom flask, mix malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered KOH (1.2 mmol) in dry DMF (5 mL).

  • Reflux the mixture at 100 °C for 1.5 hours.

  • Add 1 N HCl solution (1 mL) and continue stirring at the same temperature for 30 minutes.

  • Monitor the reaction completion by TLC.

  • After completion, pour the reaction mixture onto ice water and stir at room temperature to precipitate the product.

  • Isolate the product by filtration.

Visualizations

general_synthesis_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Active Methylene Compound\n(e.g., Malononitrile) Active Methylene Compound (e.g., Malononitrile) Active Methylene Compound\n(e.g., Malononitrile)->One-Pot Reaction β-Ketoester β-Ketoester β-Ketoester->One-Pot Reaction Catalyst\n(e.g., Morpholine) Catalyst (e.g., Morpholine) Catalyst\n(e.g., Morpholine)->One-Pot Reaction Solvent\n(e.g., Water) Solvent (e.g., Water) Solvent\n(e.g., Water)->One-Pot Reaction Energy Source\n(Ultrasound/Heat) Energy Source (Ultrasound/Heat) Energy Source\n(Ultrasound/Heat)->One-Pot Reaction Product\n(2-Amino-4H-Pyran) Product (2-Amino-4H-Pyran) One-Pot Reaction->Product\n(2-Amino-4H-Pyran)

Caption: General pathway for a multicomponent synthesis of 2-amino-4H-pyran derivatives.

troubleshooting_workflow start Low Yield Observed check_completion Is the reaction going to completion? (Check TLC) start->check_completion check_conditions Are reaction conditions optimal? check_completion->check_conditions Yes increase_time Increase reaction time or consider alternative activation (ultrasound/microwave). check_completion->increase_time No check_purification Are there losses during workup/purification? check_conditions->check_purification Yes optimize_conditions Optimize solvent, catalyst, and temperature. Review literature for best practices. check_conditions->optimize_conditions No refine_purification Refine workup procedure. Optimize recrystallization solvent or column chromatography conditions. check_purification->refine_purification Yes end Improved Yield check_purification->end No increase_time->check_conditions optimize_conditions->end refine_purification->end

Caption: Troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Optimizing Reaction Yields for 2-Amino-2H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-amino-2H-pyran derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My reaction yield for the synthesis of 2-amino-4H-pyran derivatives is very low. What are the common causes and how can I improve it?

Low yields in the synthesis of 2-amino-4H-pyrans, typically synthesized via a multi-component reaction involving an aldehyde, malononitrile, and a β-dicarbonyl compound, can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Loading: The catalyst plays a crucial role. Both basic and acidic catalysts have been used effectively. If you are experiencing low yields, consider the following:

    • Base Catalysts: Organic bases like piperidine, or inorganic bases such as K₂CO₃ and ammonia have been reported to give good to excellent yields.[1][2] For instance, K₂CO₃ in ethanol has been used to produce 2-amino-4H-pyran-3-carbonitriles in yields of 75-95%.[1]

    • Ammonia: A 25% ammonia solution in ethanol can be a very effective catalyst, leading to high yields (78-98%) in short reaction times (1-8 minutes) at room temperature.[2]

    • Nano-Catalysts: Nano-SnO₂ has been demonstrated as a recyclable catalyst for this synthesis in aqueous media, providing excellent yields.[3]

    • Catalyst Loading: Ensure the correct catalyst loading is used. Typically, catalytic amounts are sufficient.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield.

    • Protic Solvents: Ethanol is a commonly used solvent that often provides good results.[1][2][4]

    • Aqueous Media: Water can be an effective and environmentally friendly solvent, especially when used with a suitable catalyst like nano-SnO₂.[3]

    • Solvent-Free Conditions: In some cases, solvent-free (neat) reactions, particularly with mechanochemical methods like ball milling, can be highly efficient.

  • Reaction Temperature: Many syntheses of 2-amino-4H-pyrans proceed efficiently at room temperature.[2][4] If your reaction is sluggish, gentle heating or refluxing might be necessary, depending on the specific substrates and catalyst used.[1] However, excessive heat can sometimes lead to side reactions and decomposition.

  • Purity of Reactants: Ensure that your starting materials, especially the aldehyde, are pure. Impurities can inhibit the catalyst or lead to unwanted side products.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times might lead to product degradation or the formation of byproducts.

Q2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?

The most common pathway for the formation of 2-amino-4H-pyrans is the Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the β-dicarbonyl compound and subsequent cyclization. Side products can arise from competing reactions.

  • Knoevenagel Adduct Polymerization: The intermediate formed from the Knoevenagel condensation can sometimes polymerize, especially under harsh conditions. Using milder reaction conditions and ensuring a stoichiometric balance of reactants can help minimize this.

  • Formation of Michael Adduct Dimers: The Michael adduct can potentially react with another molecule of the Knoevenagel intermediate. Optimizing the reaction concentration and the rate of addition of reactants can sometimes mitigate this.

  • Alternative Cyclization Pathways: Depending on the substrates and reaction conditions, alternative cyclization pathways may become accessible, leading to different heterocyclic systems. Careful selection of the catalyst and solvent system is key to directing the reaction towards the desired 2-amino-pyran product.

Below is a troubleshooting workflow to help identify and resolve issues with low yields and side product formation.

G cluster_start cluster_catalyst Catalyst Issues cluster_solvent Solvent Effects cluster_conditions Reaction Conditions cluster_reagents Reagent Purity cluster_end start Low Yield or Side Products Observed catalyst_check Check Catalyst Type and Loading start->catalyst_check catalyst_inactive Inactive or Inappropriate Catalyst catalyst_check->catalyst_inactive Issue Found solvent_check Evaluate Solvent catalyst_check->solvent_check No Issue catalyst_solution Action: Switch to a different catalyst (e.g., K2CO3, Ammonia, nano-SnO2). Optimize catalyst loading. catalyst_inactive->catalyst_solution end Optimized Yield catalyst_solution->end solvent_issue Poor Solubility or Side Reactions Promoted solvent_check->solvent_issue Issue Found conditions_check Review Temperature and Reaction Time solvent_check->conditions_check No Issue solvent_solution Action: Try a different solvent (e.g., Ethanol, Water). Consider solvent-free conditions. solvent_issue->solvent_solution solvent_solution->end conditions_issue Suboptimal Temperature or Incomplete/Over-run Reaction conditions_check->conditions_issue Issue Found reagents_check Verify Purity of Starting Materials conditions_check->reagents_check No Issue conditions_solution Action: Monitor with TLC. Adjust temperature (room temp vs. reflux). conditions_issue->conditions_solution conditions_solution->end reagents_issue Impure Aldehyde or other Reactants reagents_check->reagents_issue Issue Found reagents_check->end No Issue reagents_solution Action: Purify starting materials (e.g., distillation of aldehyde). reagents_issue->reagents_solution reagents_solution->end

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q3: What is the general reaction mechanism for the synthesis of 2-amino-4H-pyrans?

The synthesis of 2-amino-4H-pyrans typically proceeds through a domino reaction involving a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of an aldehyde with an active methylene compound like malononitrile. This forms an electron-deficient alkene intermediate.

  • Michael Addition: A β-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone) then acts as a nucleophile and attacks the alkene intermediate via a Michael 1,4-addition.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-amino-4H-pyran ring system.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel BetaDicarbonyl β-Dicarbonyl Compound Michael Michael Addition BetaDicarbonyl->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product 2-Amino-4H-Pyran Derivative Cyclization->Product

Caption: General reaction pathway for 2-amino-4H-pyran synthesis.

Q4: Can I use different active methylene compounds besides malononitrile?

Yes, other active methylene compounds can be used, which will result in different substituents at the 3-position of the pyran ring. For example, using ethyl cyanoacetate will introduce an ester group at the 3-position instead of a nitrile group. The reactivity of the active methylene compound can influence the reaction conditions required.

Q5: Are there any green chemistry approaches for this synthesis?

Absolutely. Several environmentally friendly methods have been developed for the synthesis of 2-amino-4H-pyrans. These include:

  • Using water as a solvent: This reduces the reliance on volatile organic compounds.[3]

  • Employing reusable catalysts: Catalysts like nano-SnO₂ can be recovered and reused for multiple reaction cycles, making the process more sustainable.[3]

  • Solvent-free reactions: Performing the reaction neat, sometimes with the aid of mechanochemistry (ball milling), can eliminate the need for a solvent altogether.

  • Multicomponent reactions: The one-pot nature of this synthesis is inherently atom-economical and reduces waste from intermediate purification steps.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-4H-pyran Derivatives.

CatalystSolventTemperatureReaction TimeYield (%)Reference
K₂CO₃EthanolReflux2-60 min75-95[1]
25% AmmoniaEthanolRoom Temp.1-8 min78-98[2]
PiperidineEthanolRoom Temp.3 h~93[4]
[Bmim]BrEthanolRoom Temp.3 h~85[4]
nano-SnO₂WaterReflux30-45 min90-96[3]
KOH loaded CaOSolvent-free60 °C10 min92[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate using a base catalyst. [4]

  • To a solution of ethyl acetoacetate (5 mmol), malononitrile (5 mmol), and benzaldehyde (5 mmol) in 96% ethanol (10 mL), add the chosen catalyst (e.g., piperidine, 5 mol%).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting materials have been consumed, the solid product will precipitate.

  • Filter the solid product and wash it with cold 96% ethanol.

  • Recrystallize the product from 96% ethanol to obtain the purified 2-amino-4H-pyran derivative.

Protocol 2: Rapid synthesis of 2-amino-4H-pyran derivatives using ammonia. [2]

  • In a flask, mix the aromatic aldehyde (0.5 mmol), ethyl acetoacetate (0.5 mmol), and malononitrile (0.5 mmol) in ethanol (5 mL).

  • To this stirred mixture, add 25% aqueous ammonia (0.2 mL).

  • Continue stirring at room temperature for 1-8 minutes, during which a solid will precipitate.

  • Filter the precipitated solid and purify by recrystallization from ethanol.

References

"stability of 2H-Pyran-2-amine under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2H-Pyran-2-amine under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

This compound, being a cyclic enamine, exhibits pH-dependent stability. It is generally stable under neutral to basic conditions. However, it is susceptible to hydrolysis and degradation under acidic conditions.[1][2] The rate of degradation is typically accelerated as the pH decreases.[2]

Q2: Why is this compound unstable in acidic conditions?

The instability of this compound in acidic media is due to the acid-catalyzed hydrolysis of the enamine functional group.[1][3][4] The double bond of the enamine is susceptible to protonation, which initiates a cascade of reactions leading to ring opening and the formation of a corresponding aldehyde or ketone and an amine.[5][6]

Q3: What are the expected degradation products of this compound in an acidic medium?

Under acidic conditions, this compound is expected to hydrolyze to 5-hydroxypentanal and ammonia. The initial product of the ring opening is an amino aldehyde, which can exist in equilibrium with a cyclic hemiaminal. Further hydrolysis would lead to the final products.

Q4: My experiment requires acidic conditions. How can I minimize the degradation of this compound?

If acidic conditions are unavoidable, consider the following strategies:

  • Use the mildest possible acidic conditions: Opt for a higher pH if your reaction tolerates it.

  • Lower the temperature: Degradation reactions are often slower at lower temperatures.

  • Limit the exposure time: Add the this compound to the acidic medium as late as possible in your experimental protocol.

  • Use a non-aqueous solvent: The presence of water is necessary for hydrolysis. If your reaction can be performed in a non-aqueous, aprotic solvent, the stability of the enamine will be significantly increased.

Q5: Is this compound stable under basic conditions?

Yes, enamines are generally stable in basic and neutral environments.[2] The absence of protons prevents the initiation of the hydrolysis mechanism. Therefore, if your experimental design allows, maintaining a neutral to basic pH is recommended to ensure the stability of this compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no yield of the desired product when using this compound as a starting material in an acidic reaction. Degradation of this compound due to acidic conditions.1. Confirm pH: Ensure the pH of your reaction mixture is not lower than necessary. 2. Analyze starting material: Run a control experiment to check the stability of this compound under your reaction conditions without other reagents. Analyze the mixture by techniques like NMR or LC-MS to detect degradation products. 3. Modify reaction conditions: Refer to Q4 in the FAQ section for strategies to minimize degradation.
Appearance of unexpected side products in the reaction mixture. Formation of degradation products from this compound.1. Characterize side products: Isolate and identify the unexpected products. Compare their spectral data with those expected for the hydrolysis products of this compound (e.g., 5-hydroxypentanal). 2. Optimize reaction conditions: Adjust the pH, temperature, or reaction time to suppress the formation of these side products.
Inconsistent results between experimental runs. Variability in the pH of the reaction medium or exposure time to acidic conditions.1. Standardize protocols: Ensure consistent preparation of all reagents and precise control over reaction parameters (pH, temperature, time). 2. Use buffered solutions: Employ a suitable buffer to maintain a constant pH throughout the experiment.

Quantitative Data on Stability

pH Temperature (°C) Time (hours) Degradation (%) Half-life (t½)
2251
4251, 6, 12, 24
62524, 48
82548
102548

Experimental Protocol: pH Stability Assessment of this compound

This protocol outlines a general method for determining the stability of this compound at various pH values.

1. Materials:

  • This compound

  • Buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • Quenching solution (a basic solution, e.g., 1 M NaOH, to stop the degradation)

  • Analytical instrument (e.g., HPLC-UV, LC-MS, or GC-MS)

2. Procedure:

  • Prepare stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, place the buffer solutions of the desired pH values.

  • Spike the buffer solutions with the internal standard and then with this compound to a final concentration suitable for your analytical method.

  • Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Analyze the samples using your chosen analytical method to determine the concentration of the remaining this compound relative to the internal standard.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH.

  • Plot the percentage of remaining this compound versus time for each pH.

  • Determine the degradation rate constant and the half-life at each pH.

Visualizations

Acidic_Degradation_Pathway This compound This compound Protonation Protonation (H3O+) This compound->Protonation Iminium_ion Iminium Ion Intermediate Protonation->Iminium_ion Water_attack Nucleophilic Attack (H2O) Iminium_ion->Water_attack Hemiaminal Hemiaminal Intermediate Water_attack->Hemiaminal Proton_transfer Proton Transfer Hemiaminal->Proton_transfer Ring_opening Ring Opening Proton_transfer->Ring_opening Amino_aldehyde 5-Aminopentanal Ring_opening->Amino_aldehyde Hydrolysis Hydrolysis Amino_aldehyde->Hydrolysis Products 5-Hydroxypentanal + NH3 Hydrolysis->Products

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Stocks Prepare Stock Solutions (this compound, Internal Standard) Incubation Incubate Samples at Constant Temperature Prep_Stocks->Incubation Prep_Buffers Prepare Buffer Solutions (Various pH) Prep_Buffers->Incubation Sampling Withdraw Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by HPLC/LC-MS/GC-MS Quenching->Analysis Calculation Calculate % Degradation and Half-life Analysis->Calculation

Caption: Experimental workflow for pH stability assessment.

Troubleshooting_Tree Start Inconsistent/Poor Results with this compound Check_pH Is the reaction medium acidic? Start->Check_pH Yes_Acidic Yes Check_pH->Yes_Acidic No_Neutral_Basic No Check_pH->No_Neutral_Basic Degradation_Likely Degradation is a likely cause. Yes_Acidic->Degradation_Likely Other_Factors Consider other factors: - Reagent purity - Reaction temperature - Catalyst activity No_Neutral_Basic->Other_Factors Action_Acidic Actions: 1. Increase pH if possible 2. Lower temperature 3. Reduce reaction time 4. Use non-aqueous solvent Degradation_Likely->Action_Acidic

Caption: Troubleshooting decision tree for experiments with this compound.

References

Technical Support Center: Synthesis of Functionalized 2-Iminopyrans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of functionalized 2-iminopyrans. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: My three-component reaction of an aldehyde, malononitrile, and a primary amine is giving a low yield of the desired 2-iminopyran. What are the common causes and how can I improve it?

A1: Low yields in this multicomponent reaction are a common challenge. Several factors can contribute to this issue:

  • Catalyst Choice: The selection of an appropriate catalyst is crucial. While base catalysts are commonly employed, their strength can influence the reaction outcome. Weaker bases may not be effective in promoting the initial Knoevenagel condensation, while overly strong bases can lead to side reactions. It is recommended to screen a variety of catalysts, including organocatalysts like piperidine or DBU, and inorganic bases such as K₂CO₃. The optimal catalyst is often substrate-dependent.

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents may be preferable for certain substrates to minimize side reactions. A solvent screen is advisable to identify the optimal medium for your specific reaction.

  • Reaction Temperature: While heating can accelerate the reaction, excessive temperatures may lead to decomposition of the product or the formation of unwanted byproducts. Monitoring the reaction progress by TLC and optimizing the temperature is recommended.

  • Stoichiometry of Reactants: The molar ratio of the reactants can influence the equilibrium of the reaction. While a 1:1:1 ratio is a good starting point, slight excesses of the more volatile components (aldehyde or amine) may be necessary to drive the reaction to completion.

Q2: I am observing the formation of a significant amount of a side product that I suspect is an amidine. How can I minimize this?

A2: The formation of an amidine is a known side reaction in the synthesis of 2-iminopyrans, particularly in copper-catalyzed three-component reactions involving enaminones, phenyl acetylenes, and sulfonyl azides. Unfortunately, experiments to completely eliminate amidine formation have been reported as unsuccessful in some cases. However, you can try to optimize the molar equivalents of your starting materials to favor the formation of the desired 2-iminopyran. Careful monitoring of the reaction and purification by column chromatography are essential to isolate the target compound from the amidine byproduct.

Q3: What is the general stability of functionalized 2-iminopyrans, and what conditions should I avoid during workup and purification?

A3: Functionalized 2-iminopyrans can be sensitive to both acidic and basic conditions. The imine functionality is susceptible to hydrolysis, which can lead to the formation of the corresponding 2-pyranone.

  • Acidic Conditions: Strong acidic conditions should be avoided as they can readily hydrolyze the imine bond. During aqueous workup, it is advisable to use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.

  • Basic Conditions: While the synthesis is often base-catalyzed, prolonged exposure to strong bases, especially at elevated temperatures, can also lead to degradation.

  • Purification: Column chromatography on silica gel can be challenging due to the basic nature of the 2-iminopyran core and the acidic nature of silica. This can lead to tailing of the product peak and potential decomposition on the column. To mitigate this, consider the following:

    • Use of amine-functionalized silica gel.

    • Addition of a small amount of a volatile base (e.g., 0.5-1% triethylamine) to the eluent system.

    • Prompt elution and removal of the solvent to minimize contact time with the stationary phase.

Q4: I am having difficulty purifying my 2-iminopyran derivative by column chromatography. What eluent systems are recommended?

A4: The choice of eluent for column chromatography will depend on the polarity of your specific functionalized 2-iminopyran. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the product. As mentioned in the previous question, adding a small percentage of triethylamine to the eluent can significantly improve the chromatography of these basic compounds on standard silica gel by reducing tailing.

Troubleshooting Guides

Problem 1: Reaction Failure or Incomplete Conversion
Symptom Possible Cause Troubleshooting Step
No product formation or very low conversion observed by TLC.Inactive catalyst or inappropriate catalyst choice.- Ensure the catalyst is fresh and active.- Screen different catalysts (e.g., piperidine, DBU, K₂CO₃, nano-SnO₂).
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Inappropriate solvent.Perform a solvent screen with solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, DMF).
Steric hindrance from bulky substituents on the aldehyde or amine.Increase reaction time and/or temperature. Consider using a more active catalyst.
Problem 2: Formation of Multiple Products or Unexpected Byproducts
Symptom Possible Cause Troubleshooting Step
Multiple spots on TLC, indicating a mixture of products.Side reactions due to overly harsh conditions.- Lower the reaction temperature.- Use a milder catalyst.
Formation of Michael adducts or other intermediates that do not cyclize.- Adjust the stoichiometry of reactants.- Change the solvent to one that better favors the cyclization step.
Amidine formation (in specific reaction types).Optimize the molar ratios of the starting materials to favor 2-iminopyran formation.
Problem 3: Purification and Stability Issues
Symptom Possible Cause Troubleshooting Step
Significant tailing of the product spot on TLC and during column chromatography.Interaction of the basic 2-iminopyran with the acidic silica gel.- Use amine-functionalized silica gel.- Add 0.5-1% triethylamine to the eluent.
Decomposition of the product during purification or storage.Hydrolysis of the imine functionality.- Avoid acidic conditions during workup and purification.- Store the purified compound under an inert atmosphere at low temperature.
The product appears as a mixture of tautomers (2-iminopyran and 2-aminopyran).Tautomerization is an inherent property of the molecule.Characterize the mixture as is. The ratio of tautomers may be solvent-dependent.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-4H-pyran Derivatives (Tautomers of 2-Iminopyrans)
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃EthanolReflux0.1-175-95[1]
2nano-SnO₂WaterReflux185-95[2]
3KOH loaded CaOSolvent-free600.1792[3]
4Fe₃O₄/SiO₂/Im-Fc][OAc]Solvent-free900.2594[4]
5Coconut Seed Coat AshWater70-80285-95[2]

Note: The yields reported are for 2-amino-4H-pyran derivatives, which exist in equilibrium with their 2-iminopyran tautomers.

Experimental Protocols

General Procedure for the Three-Component Synthesis of 2-Amino-4H-pyran-3-carbonitriles[1]

A mixture of the appropriate α,α'-bis(arylidene)cycloalkanone (1 mmol), malononitrile (1 mmol), and K₂CO₃ (0.05 mmol, 5 mol%) in ethanol (10 mL) is refluxed for the time indicated by TLC monitoring (typically 5-60 minutes). After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration and washed with n-hexane (10 mL) to afford the corresponding 2-amino-4H-pyran-3-carbonitrile.

Synthesis of 6-(3-Methoxyphenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile (Hydrolysis Product of a 2-Iminopyran)[1]

This compound is a representative example of a 2-pyranone that can be formed from the hydrolysis of a corresponding 2-iminopyran.

  • Yield: 86%

  • Appearance: White solid

  • Melting Point: 225-226 °C

  • FT-IR (KBr, cm⁻¹): 2208 (CN), 1579 (C=O)

  • ¹H NMR (300 MHz, CDCl₃): δ 1.80 (br, 6H, piperidine), 3.83–3.86 (m, 7H, [piperidine 4H and -OMe 3H are merged]), 6.45 (s, 1H, pyranone), 7.02–7.06 (m, 1H, ArH), 7.32–7.38 (m, 3H, ArH).

  • ¹³C NMR (75 MHz, CDCl₃): δ 23.4, 26.2, 51.4, 55.5, 95.5, 111.7, 112.6, 116.4, 118.4, 118.7, 125.7, 130.4, 130.8, 159.9, 160.4, 161.1.

  • HRMS [M + H]⁺: calcd for C₁₈H₁₈N₂O₃ 310.8394; found 310.8389.

Mandatory Visualization

troubleshooting_workflow start Low Yield or No Product check_catalyst Check Catalyst Activity and Type start->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK failure Persistent Low Yield check_catalyst->failure Catalyst Inactive solvent_screen Perform Solvent Screen optimize_temp->solvent_screen Temp Optimized optimize_temp->failure Decomposition optimize_stoichiometry Optimize Reactant Stoichiometry solvent_screen->optimize_stoichiometry Solvent Optimized solvent_screen->failure No Improvement success Improved Yield optimize_stoichiometry->success Stoichiometry Optimized optimize_stoichiometry->failure No Improvement consider_alternative Consider Alternative Synthetic Route failure->consider_alternative

Caption: Troubleshooting workflow for low-yield 2-iminopyran synthesis.

purification_strategy start Crude 2-Iminopyran tlc_analysis TLC Analysis start->tlc_analysis check_tailing Observe for Tailing tlc_analysis->check_tailing no_tailing No Significant Tailing check_tailing->no_tailing No tailing Significant Tailing check_tailing->tailing Yes standard_column Column Chromatography on Silica Gel no_tailing->standard_column modified_column Modified Column Chromatography tailing->modified_column pure_product Pure 2-Iminopyran standard_column->pure_product amine_silica Use Amine-Functionalized Silica modified_column->amine_silica add_base Add Triethylamine to Eluent modified_column->add_base amine_silica->pure_product add_base->pure_product

Caption: Decision tree for the purification of 2-iminopyran derivatives.

References

Technical Support Center: Regioselectivity in 2-Amino-2H-Pyran Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-2H-pyrans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve regioselectivity in your reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-amino-2H-pyrans, offering potential solutions and detailed experimental protocols.

Issue 1: Poor Regioselectivity in Multi-Component Reactions (MCRs)

Question: My three-component reaction of an aldehyde, an active methylene compound, and a β-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Poor regioselectivity in the MCR synthesis of 2-amino-4H-pyrans is a common issue. The regiochemical outcome is often influenced by the catalyst, solvent, and the electronic properties of the substituents on your starting materials. Here are several strategies to enhance regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly direct the reaction towards a specific regioisomer. For instance, nano-SnO2 has been shown to be an efficient and recyclable catalyst for the synthesis of 2-amino-4H-pyran derivatives, often leading to high yields of the desired product.[1] Organocatalysts, such as L-proline, can also be employed, sometimes in combination with a co-catalyst like trifluoroacetic acid (TFA), to achieve high diastereoselectivity, which can be related to regiocontrol.[2][3]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. While a range of solvents can be used, water has been demonstrated to be an effective medium for these reactions, often leading to excellent yields and simplifying the work-up process.[1] Experimenting with different solvents of varying polarity is recommended to optimize for your specific substrates.

  • Substituent Effects: The electronic nature of the substituents on the aromatic aldehyde can impact reactivity and regioselectivity. Generally, aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity compared to those with electron-donating groups.[4] This difference in reactivity can sometimes be exploited to favor the formation of one regioisomer over another.

Experimental Protocol: Nano-SnO2 Catalyzed Synthesis of 2-Amino-4H-pyrans [1]

This protocol describes a general procedure for the synthesis of 2-amino-4H-pyran derivatives using a nano-SnO2 catalyst in an aqueous medium.

Materials:

  • Aryl aldehyde (1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Dimedone (1 mmol, 140 mg)

  • Nano-SnO2 (5 mol%)

  • Water (10 mL)

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and nano-SnO2 (5 mol%).

  • Add 10 mL of water to the mixture.

  • Stir the reaction mixture vigorously at reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4H-pyran derivative.

  • The nano-SnO2 catalyst can be recovered from the filtrate by simple filtration, washed with methanol, and reused for subsequent reactions.

Issue 2: Unexpected Regioisomers in Diels-Alder Reactions

Question: I am performing a Diels-Alder reaction with a 2H-pyran-2-one derivative and an alkyne, but I'm observing a mixture of regioisomers or an unexpected regioisomer as the major product. What factors control the regioselectivity in these reactions?

Answer: The regioselectivity of Diels-Alder reactions involving 2H-pyran-2-ones is highly dependent on the electronic and steric properties of the substituents on both the diene (pyran-2-one) and the dienophile (alkyne).[5][6][7]

  • Substituent Effects on the 2H-Pyran-2-one: The position and electronic nature of substituents on the pyran-2-one ring play a crucial role. Electron-donating or electron-withdrawing groups at different positions can influence the electron density distribution in the diene system, thereby directing the approach of the dienophile.[5]

  • Substituent Effects on the Alkyne: Similarly, the substituents on the alkyne dienophile will dictate its electronic properties and steric profile, influencing which end of the diene it preferentially reacts with.

  • Reaction Conditions: Thermal conditions, microwave irradiation, and high pressure can all influence the outcome of the reaction, sometimes favoring the formation of a specific regioisomer.[6][7]

Frequently Asked Questions (FAQs)

Q1: How does the choice of base affect the regioselectivity of pyran formation?

A1: In reactions where a base is used to generate a nucleophile (e.g., from an active methylene compound), the nature of the base can influence which proton is abstracted and the subsequent reaction pathway. While strong bases are often used, milder bases like piperidine or even basic catalysts like nano-sized magnesium oxide have been employed in the synthesis of pyran derivatives.[8] The choice of base should be optimized for the specific substrates and desired regiochemical outcome.

Q2: Can I use solvent-free conditions to improve regioselectivity?

A2: Solvent-free reaction conditions, often combined with microwave irradiation, can be an effective strategy for improving reaction efficiency and, in some cases, selectivity.[6][7] By eliminating the solvent, you may alter the transition state of the reaction, potentially favoring one regioisomeric pathway over another. This approach also aligns with the principles of green chemistry.

Q3: Are there any computational methods to predict the regioselectivity of these reactions?

A3: Yes, computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool to predict the regioselectivity of cycloaddition reactions like the Diels-Alder reaction.[9] By calculating the energies of the possible transition states leading to different regioisomers, it is often possible to predict which product will be favored kinetically.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-Amino-4H-pyrans

EntryCatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
1Nano-SnO25Water195[1]
2L-proline/TFA20Acetonitrile7High[2][3]
3Fe3O4@poly(vinyl alcohol)10 mgEthanol0.2597[10]
4(NH4)2HPO420Ethanol392[8]
5None-Water/PEG-4000.5-185-96[4]

Table 2: Effect of Solvent on the Yield of a Representative 2-Amino-4H-pyran [1]

EntrySolventTime (h)Yield (%)
1Water195
2Ethanol385
3Methanol478
4Acetonitrile570
5Dichloromethane660
6Toluene850
7No Solvent (80°C)280

Visualizations

Diagram 1: General Workflow for Troubleshooting Poor Regioselectivity

G cluster_0 Troubleshooting Workflow start Problem: Poor Regioselectivity cond1 Analyze Reactant Substituents start->cond1 action1 Modify Substituents (EWG vs. EDG) cond1->action1 Electronic Effects Dominant cond2 Evaluate Catalyst cond1->cond2 Steric Hindrance Dominant action1->cond2 action2 Screen Different Catalysts (e.g., nano-SnO2, Organocatalysts) cond2->action2 Catalyst Ineffective cond3 Assess Solvent Effects cond2->cond3 Catalyst Shows Some Effect action2->cond3 action3 Test Solvents of Varying Polarity (e.g., Water, Ethanol) cond3->action3 Solvent Effects Suspected end Improved Regioselectivity cond3->end Solvent Optimized action3->end

Caption: A logical workflow for systematically addressing and improving poor regioselectivity in 2-amino-2H-pyran synthesis.

Diagram 2: Key Factors Influencing Regioselectivity

G center Regioselectivity of 2-Amino-2H-Pyran Formation substituents Reactant Substituents (Electronic & Steric Effects) center->substituents catalyst Catalyst (Lewis Acid, Brønsted Acid, Organocatalyst) center->catalyst solvent Solvent Polarity center->solvent temperature Reaction Temperature center->temperature conditions Reaction Conditions (Microwave, High Pressure) center->conditions

Caption: A diagram illustrating the key experimental parameters that can be modulated to control the regioselectivity of reactions forming 2-amino-2H-pyrans.

References

Technical Support Center: Synthesis of 2-Amino-4H-Pyrans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4H-pyrans.

Troubleshooting Guide

Difficulties during the synthesis and work-up of 2-amino-4H-pyrans can arise. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for 2-Amino-4H-Pyran Synthesis

Troubleshooting_Workflow start Reaction Complete (Monitored by TLC) check_precipitation Does the product precipitate upon cooling or addition of water/ethanol? start->check_precipitation precipitate_yes Product Precipitates check_precipitation->precipitate_yes Yes precipitate_no Product Does Not Precipitate (Oily or Soluble) check_precipitation->precipitate_no No filter_wash Filter the solid and wash with a suitable solvent (e.g., cold ethanol). precipitate_yes->filter_wash check_purity Is the product pure? (Check melting point, NMR) filter_wash->check_purity pure_product Pure Product Obtained check_purity->pure_product Yes impure_product Impure Product check_purity->impure_product No troubleshoot_precipitation Troubleshoot Precipitation precipitate_no->troubleshoot_precipitation option_concentration Concentrate the reaction mixture. troubleshoot_precipitation->option_concentration option_antisolvent Add an anti-solvent (e.g., water, hexane). troubleshoot_precipitation->option_antisolvent option_scratching Induce crystallization by scratching the flask. troubleshoot_precipitation->option_scratching option_cooling Cool the mixture to a lower temperature (e.g., 0 °C). troubleshoot_precipitation->option_cooling option_concentration->check_precipitation option_antisolvent->check_precipitation option_scratching->check_precipitation option_cooling->check_precipitation recrystallization Recrystallize from a suitable solvent (e.g., ethanol). impure_product->recrystallization column_chromatography If recrystallization fails, consider column chromatography. impure_product->column_chromatography recrystallization->check_purity column_chromatography->check_purity Reaction_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization aldehyde Aldehyde intermediate_A Intermediate A (Knoevenagel Adduct) aldehyde->intermediate_A malononitrile Malononitrile malononitrile->intermediate_A intermediate_B Intermediate B (Michael Adduct) intermediate_A->intermediate_B dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate_B final_product 2-Amino-4H-Pyran intermediate_B->final_product

Technical Support Center: Managing 2H-Pyran Ring Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the inherent instability of the 2H-pyran ring system.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in 2H-pyran rings?

A1: The principal cause of instability in 2H-pyran rings is a phenomenon known as valence tautomerism. The 2H-pyran (2HP) structure exists in a dynamic equilibrium with its ring-opened isomeric form, a (Z,Z)-dienone, also referred to as a 1-oxatriene.[1] This equilibrium can be influenced by various factors, often favoring the more flexible, open-chain form, which can lead to low yields of the desired cyclic product or decomposition of the isolated compound.[1]

Q2: Which factors influence the equilibrium between the 2H-pyran and its open-chain dienone form?

A2: The position of the equilibrium is dictated by a combination of steric, electronic, and environmental factors:

  • Steric Effects: Increasing steric hindrance in the planar dienone form will shift the equilibrium toward the 2H-pyran. For instance, tetrasubstituted dienones often fully isomerize to the corresponding stable 2H-pyrans because the open-chain form suffers from significant steric strain.[1]

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs), particularly at the C5 position of the pyran ring, stabilizes the cyclic form and favors the 2HP.[1] Conversely, extending the π-conjugation of the dienone form (e.g., by adding a vinyl group) stabilizes the open-chain isomer.[1]

  • Structural Fusion: Fusing the 2H-pyran to an aromatic ring, as seen in 2H-chromenes, confers significant stability to the heterocyclic ring.[1] Similarly, fusing it to other non-aromatic rings can also favor the cyclic structure.[1]

  • Solvent Polarity: Aprotic polar solvents tend to shift the equilibrium toward the dienone form.[1]

Q3: My 2H-pyran derivative is degrading upon storage or during subsequent reactions. What are the likely degradation pathways?

A3: 2H-pyrans are susceptible to several degradation pathways:

  • Nucleophilic Attack: The C2, C4, and C6 positions of the 2H-pyran-2-one ring system are electrophilic and vulnerable to attack by nucleophiles. This often leads to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems.[2][3]

  • Oxidation: The ring system can be unstable in the presence of air, leading to oxidation.[4][5] Photodegradation via photooxidation is also a known pathway, especially for naphthopyran derivatives.[6]

  • Hydrolysis: The pyrylium ion, which can be formed from 4H-pyrans (isomers of 2H-pyrans), is easily hydrolyzed in aqueous media.[4][5] This highlights a general sensitivity to aqueous or acidic conditions.

  • Thermal Decomposition: Dihydropyran structures can undergo thermal decomposition through a concerted, unimolecular reaction.[7]

Q4: How can I design and synthesize more stable 2H-pyran derivatives?

A4: To enhance stability, consider the following design principles during synthesis:

  • Introduce Steric Bulk: Design precursors that will result in a sterically crowded dienone intermediate, thereby favoring the oxa-6π-electrocyclization to the 2H-pyran.[1]

  • Incorporate Electron-Withdrawing Groups: Place an ester or other EWG at the C5 position of the target 2H-pyran. This has been shown to be fundamental for the stability of the final product in several synthetic strategies.[1]

  • Utilize Ring Fusion: Whenever possible, design the target molecule as a fused bicyclic or polycyclic system, such as a 2H-chromene, to lock the ring in its closed form.[1]

  • Control Reaction Conditions: Employ one-pot synthetic sequences that proceed directly to the stable cyclic form without isolating the labile dienone intermediate.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of 2H-pyran; only the open-chain dienone is isolated. The dienone/2HP equilibrium favors the open form under the reaction conditions. The dienone is not sufficiently destabilized to promote cyclization.1. Redesign the substrate to increase steric hindrance on the dienone intermediate.[1]2. Introduce an electron-withdrawing group (e.g., an ester) at the position that will become C5 of the pyran ring.[1]3. Change the solvent to a less polar, aprotic solvent to see if the equilibrium can be shifted.[1]
The purified 2H-pyran compound decomposes rapidly. The isolated 2H-pyran is inherently unstable due to a lack of stabilizing substituents. It may also be sensitive to air, light, or trace acid/base.1. Handle the compound under an inert atmosphere (N₂ or Ar).2. Store protected from light at low temperatures.3. Ensure all solvents and reagents for subsequent steps are neutral and free of nucleophiles.4. Consider if the compound can be converted to a more stable fused aromatic derivative (e.g., a chromene) for long-term use.[1]
Reaction yields a complex mixture of products instead of the target 2H-pyran. The dienone intermediate is undergoing side reactions. The 2H-pyran product may be reacting further under the reaction conditions (e.g., nucleophilic attack by reagents or byproducts).[2]1. Lower the reaction temperature to disfavor side reactions.2. Reduce reaction time or monitor closely by TLC/LC-MS to isolate the product as soon as it forms.3. Use a one-pot domino strategy that quickly converts intermediates to the final, more stable product.[1][9]4. Ensure reaction conditions are strictly anhydrous and non-nucleophilic if the target pyran is sensitive.

Data Presentation: Factors Influencing 2H-Pyran Stability

The stability of the 2H-pyran ring is highly dependent on its substitution pattern. The following table summarizes the percentage of the 2H-pyran form at equilibrium for various substitution patterns, illustrating the impact of steric and electronic effects.

Table 1: Influence of Substitution on Dienone/2H-Pyran Equilibrium

Entry R⁴ R⁵ R⁶ % 2H-Pyran
1 H H H H Me Me 100
2 H H H Me Me Me 100
3 H H Me Me Me Me 100
4 Me H H H H H 0
5 H Me H H H H 0
6 H H H H Ph H 0
7 H H H H Me Vinyl 0

Data adapted from a comprehensive review on 2H-pyran synthesis, highlighting that steric crowding (entries 1-3) favors the cyclic 2H-pyran form, while less substituted systems or those with extended conjugation (entries 4-7) exist entirely as the open dienone.[1]

Key Experimental Protocols

Protocol 1: Synthesis of Stable 2H-Pyran-5-carboxylates via One-Pot Propargyl-Claisen Rearrangement and 6π-Oxa-electrocyclization

This protocol describes a reliable method to generate highly substituted and stable 2H-pyrans, avoiding the isolation of unstable intermediates.[9]

Materials:

  • Substituted propargyl vinyl ether (1.0 equiv)

  • Silver hexafluoroantimonate (AgSbF₆) (5 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the propargyl vinyl ether (1.0 equiv) and anhydrous DCM.

  • Add the AgSbF₆ catalyst (5 mol%) to the solution.

  • Stir the reaction at room temperature and monitor the consumption of the starting material by TLC (typically 1-2 hours). This completes the propargyl-Claisen rearrangement.

  • Once the rearrangement is complete, add DBU (10 mol%) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-3 hours to facilitate the isomerization and subsequent 6π-oxaelectrocyclization.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the stable 2H-pyran.

Expected Outcome: This method typically provides highly substituted, stable 2H-pyrans in moderate to excellent yields. The presence of an ester group at the C5-position is crucial for the stability of the final product.[1][9]

Visualizations

G cluster_main Troubleshooting Workflow for 2H-Pyran Synthesis start Start Synthesis check_product Product Formed? start->check_product dienone_obs Is Dienone the Main Product? check_product->dienone_obs No success Successful Synthesis of Stable 2H-Pyran check_product->success Yes complex_mix Complex Mixture? dienone_obs->complex_mix No add_sterics Increase Steric Hindrance on Dienone Intermediate dienone_obs->add_sterics Yes optimize_cond Optimize Conditions: - Lower Temperature - Reduce Reaction Time complex_mix->optimize_cond Yes add_sterics->start Redesign add_ewg Add Electron-Withdrawing Group at Future C5 Position add_ewg->start Redesign use_domino Use Domino/One-Pot Strategy optimize_cond->use_domino use_domino->start Retry

Caption: Troubleshooting logic for unstable 2H-pyran synthesis.

G cluster_workflow Experimental Workflow: One-Pot 2H-Pyran Synthesis start 1. Combine Propargyl Vinyl Ether and Anhydrous DCM add_catalyst 2. Add AgSbF₆ Catalyst start->add_catalyst rearrangement 3. Stir at RT (1-2h) (Propargyl-Claisen Rearrangement) add_catalyst->rearrangement add_base 4. Add DBU Base rearrangement->add_base cyclization 5. Stir at RT (1-3h) (Isomerization & Electrocyclization) add_base->cyclization quench 6. Quench with aq. NH₄Cl cyclization->quench extract 7. Extraction with DCM quench->extract purify 8. Dry, Concentrate, & Purify (Column Chromatography) extract->purify product Stable 2H-Pyran Product purify->product

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 2H-Pyran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comprehensive framework for the spectroscopic validation of 2H-Pyran-2-amine. Due to the limited availability of published experimental data for this specific compound, this document focuses on a comparative analysis with structurally related analogues. By presenting the spectroscopic data of key reference compounds—Tetrahydro-2H-pyran-2-amine, 2-Aminopyridine, and various substituted 2-amino-4H-pyrans—we offer a predictive and methodological approach for researchers to validate the synthesis of this compound. This guide includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside visual workflows to aid in experimental design and data interpretation.

Introduction: The Challenge of Characterizing this compound

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. However, a thorough review of scientific literature reveals a notable scarcity of experimental spectroscopic data for this parent compound. This is likely due to its potential instability, making isolation and characterization challenging.

This guide, therefore, takes a predictive and comparative approach. We will analyze the spectroscopic characteristics of stable, structurally similar molecules to establish a reliable baseline for what to expect during the analysis of this compound. The validation of a novel or difficult-to-isolate compound hinges on such comparative analyses.

Comparative Spectroscopic Data of Analogous Compounds

To effectively validate the structure of this compound, it is crucial to compare its spectral data with those of well-characterized, related compounds. Below are tables summarizing the key spectroscopic features of selected analogues.

Table 1: 1H NMR Spectroscopic Data of Reference Compounds
CompoundSolventChemical Shift (δ) ppm and Multiplicity
2-Aminopyridine CDCl38.12 (d, 1H), 7.51-7.38 (m, 1H), 6.75-6.63 (m, 2H), 6.49 (s, 1H, NH2)[1]
Substituted 2-amino-4H-pyran DMSO-d6~7.00 (s, 2H, NH2), ~4.30 (s, 1H, H-4), ~2.30 (s, 3H, CH3)[2]
Predicted for this compoundCDCl3~6.0-6.5 (m, 1H, H-6), ~5.0-5.5 (m, 1H, H-5), ~4.5-5.0 (m, 1H, H-4), ~4.0-4.5 (m, 1H, H-3), Broad singlet (2H, NH2)
Table 2: 13C NMR Spectroscopic Data of Reference Compounds
CompoundSolventChemical Shift (δ) ppm
2-Aminopyridine CDCl3157.1, 148.2, 137.7, 115.2, 108.4[1]
Substituted 2-amino-4H-pyran DMSO-d6~158.9 (C-6), ~157.0 (C-2), ~128.9-127.2 (Aryl C), ~119.0 (CN), ~57.0 (C-3), ~38.0 (C-4), ~18.0 (CH3)[2]
Predicted for this compoundCDCl3~150-160 (C-2), ~140-150 (C-6), ~120-130 (C-5), ~90-100 (C-4), ~60-70 (C-3)
Table 3: IR Spectroscopic Data of Reference Compounds
CompoundKey Absorptions (cm-1)Functional Group
2-Aminopyridine 3442, 3300 (N-H stretch), 1628 (N-H bend), 1328 (C-N stretch)[3]Primary Aromatic Amine
Substituted 2-amino-4H-pyrans 3429-3393, 3337-3204 (N-H stretch), 2203-2187 (C≡N stretch), 1684-1620 (C=C stretch)[2]Primary Enaminonitrile
Predicted for this compound~3400-3200 (N-H stretch, two bands), ~1650-1600 (N-H bend), ~1680-1640 (C=C stretch), ~1250-1150 (C-O-C stretch)Primary Amine, Dihydropyran
Table 4: Mass Spectrometry Data of Reference Compounds
CompoundIonization MethodKey m/z values (fragmentation pattern)
2-Aminopyridine EI94 (M+), 67, 39[4]
Substituted 2-amino-4H-pyrans EI, ESIMolecular ion (M+), Retro-Diels-Alder fragmentation is common.[5]
Predicted for this compoundEI99 (M+), loss of NH2, Retro-Diels-Alder fragments

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified compound for 1H NMR (20-50 mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).[6]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[6]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise referencing is required.

  • Data Acquisition :

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For 1H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • For 13C NMR, a larger number of scans will be necessary due to the low natural abundance of the 13C isotope (typically 1024 or more scans).[7]

    • Consider performing 2D NMR experiments, such as COSY (1H-1H correlation) and HSQC (1H-13C correlation), to aid in the complete assignment of proton and carbon signals.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

    • For liquid samples (Neat): Place a single drop of the liquid between two KBr or NaCl plates.

    • For solutions: Dissolve the sample in a suitable solvent (e.g., CCl4, CS2) that has minimal absorption in the regions of interest. Use a liquid cell with a defined path length.

  • Data Acquisition :

    • Record the spectrum over the range of 4000-400 cm-1.

    • Acquire a background spectrum of the empty accessory (or pure solvent) immediately before running the sample spectrum.

    • The final spectrum should be presented in terms of transmittance or absorbance. Key absorption bands should be identified and assigned to their corresponding functional group vibrations. Primary amines typically show two N-H stretching bands between 3400-3250 cm-1.[8]

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

    • For direct infusion, the solution is drawn into a syringe and infused at a constant flow rate into the ion source.

    • For GC-MS or LC-MS, the sample is injected into the chromatograph for separation prior to entering the mass spectrometer.[9]

  • Data Acquisition :

    • Choose an appropriate ionization technique. Electron Ionization (EI) is a common high-energy method that provides extensive fragmentation patterns useful for structural elucidation.[9] Electrospray Ionization (ESI) is a softer technique that typically yields the molecular ion peak [M+H]+ or [M-H]-, confirming the molecular weight.

    • Acquire a full scan mass spectrum to identify the molecular ion and major fragments.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain more detailed fragmentation information, which can be crucial for confirming the connectivity of the atoms.

Visualization of Workflows and Structures

Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for the validation of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (EI, ESI) purification->ms data_proc Process Raw Data nmr->data_proc ir->data_proc ms->data_proc lit_comp Compare with Literature Data of Analogues data_proc->lit_comp struct_elucid Structure Elucidation & Confirmation lit_comp->struct_elucid final Structure Validated struct_elucid->final

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Predicted Spectroscopic Features of this compound

This diagram outlines the key structural features of this compound and correlates them with their expected spectroscopic signals.

G cluster_structure This compound Structure cluster_nmr Predicted NMR Signals cluster_ir Predicted IR Absorptions cluster_ms Predicted MS Fragments mol mol_label C5H7NO MW: 97.12 g/mol H_amine NH2: Broad singlet ~2-5 ppm H_olefin Olefinic H (H4, H5, H6): Multiplets, ~4.5-6.5 ppm H_allylic Allylic H (H3): Multiplet, ~4.0-4.5 ppm ir_nh N-H Stretch: ~3400-3200 cm-1 (2 bands) ir_cc C=C Stretch: ~1680-1640 cm-1 ir_co C-O Stretch: ~1250-1150 cm-1 ms_mol Molecular Ion (M+): m/z = 97 ms_frag Key Fragments: Loss of NH2 (m/z=81) Retro-Diels-Alder

Caption: Key structural features of this compound and their predicted spectroscopic signals.

Conclusion

References

A Comparative Analysis of Synthesis Methods for 2-Amino-4H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-amino-4H-pyran derivatives is a significant area of research in heterocyclic chemistry, owing to the prevalence of this scaffold in a wide range of biologically active compounds. This guide provides a comparative analysis of two prominent and environmentally benign methods for the synthesis of these valuable molecules: a nano-SnO2 catalyzed reaction in an aqueous medium and a novel biopolymer nanocatalyst-driven synthesis under solvent-free conditions.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthesis methods, offering a clear comparison of their efficiency and reaction conditions.

ParameterMethod 1: Nano-SnO2 CatalysisMethod 2: ND/Fe3O4/Pectin-Ag Nanocatalyst
Catalyst Nano-SnO2ND/Fe3O4/Pectin-Ag
Reactants Aryl aldehydes, β-dicarbonyl compounds, malononitrileAldehyde, malononitrile, ethyl acetoacetate
Solvent WaterSolvent-free
Reaction Temperature RefluxRoom Temperature
Reaction Time Not specified, but generally short for MCRs10 minutes
Product Yield ExcellentUp to 98%[1]
Catalyst Reusability YesYes (magnetic properties aid recovery)[1]
Environmental Impact Low (uses water as a solvent)Very Low (solvent-free, room temperature)

Experimental Protocols

Method 1: Nano-SnO2 Catalyzed Synthesis in Aqueous Media

This method showcases a green chemistry approach by utilizing water as the solvent and a recyclable catalyst.[2]

Catalyst Preparation (Solid-State Reaction Method):

  • Solid powders of SnCl2·2H2O (10 mmol, 2.26 g) and sodium hydroxide (20 mmol, 0.08 g) are thoroughly mixed in an agate mortar.

  • The mixture is ground at room temperature for 15 minutes.

  • NaCl (in a 1:2 molar ratio with the initial tin chloride) is added, and the mixture is ground for an additional 30 minutes.

  • The precursor mixture is annealed at 400 °C for 2 hours to induce oxidation and growth of SnO2 nanorods.

  • The resulting material is washed extensively with distilled water to remove chloride ions and then dried at 60 °C for 2 hours.[2]

Synthesis of 2-Amino-4H-Pyran Derivatives:

  • A mixture of an aryl aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), malononitrile (1 mmol), and a catalytic amount of nano-SnO2 is prepared in water.

  • The reaction mixture is refluxed for the appropriate time until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • The product can be further purified by recrystallization if necessary.

Method 2: ND/Fe3O4/Pectin-Ag Nanocatalyst Synthesis (Solvent-Free)

This innovative method employs a magnetic, reusable biopolymer nanocatalyst and is performed under solvent-free conditions at room temperature, making it a highly efficient and sustainable option.[1]

General Synthesis of 2-Amino-4H-Pyran Derivatives:

  • In a reaction vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and the ND/Fe3O4/Pectin-Ag catalyst (10 mg).

  • The mixture is stirred at room temperature for approximately 10 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is separated from the reaction mixture using an external magnet.

  • The product is typically of high purity, but can be recrystallized from a suitable solvent if required.

Signaling Pathways and Experimental Workflows

The synthesis of 2-amino-4H-pyrans via these multicomponent reactions generally proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.

Logical Workflow for Method 1: Nano-SnO2 Catalyzed Synthesis

G cluster_catalyst Catalyst Preparation cluster_synthesis Pyran Synthesis cat_start Mix SnCl2·2H2O and NaOH cat_grind1 Grind for 15 min cat_start->cat_grind1 cat_add_nacl Add NaCl cat_grind1->cat_add_nacl cat_grind2 Grind for 30 min cat_add_nacl->cat_grind2 cat_anneal Anneal at 400°C for 2h cat_grind2->cat_anneal cat_wash Wash with distilled water cat_anneal->cat_wash cat_dry Dry at 60°C for 2h cat_wash->cat_dry cat_end Nano-SnO2 Catalyst cat_dry->cat_end syn_start Combine reactants and catalyst in water cat_end->syn_start syn_reflux Reflux syn_start->syn_reflux syn_cool Cool to room temperature syn_reflux->syn_cool syn_filter Filter to collect product syn_cool->syn_filter syn_wash Wash with water syn_filter->syn_wash syn_dry Dry product syn_wash->syn_dry syn_end 2-Amino-4H-Pyran syn_dry->syn_end

Caption: Workflow for Nano-SnO2 catalyzed synthesis of 2-amino-4H-pyrans.

Reaction Mechanism: Three-Component Synthesis of 2-Amino-4H-Pyrans

G aldehyde Aldehyde knoevenagel Knoevenagel Condensation (Intermediate A) aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel dicarbonyl β-Dicarbonyl Compound michael Michael Addition (Intermediate B) dicarbonyl->michael catalyst Catalyst catalyst->knoevenagel activates knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization product 2-Amino-4H-Pyran cyclization->product

Caption: General reaction mechanism for the three-component synthesis.

References

A Comparative Guide to 2H-Pyran-2-amine and 4H-Pyran-4-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold is a cornerstone in medicinal chemistry and organic synthesis, with its derivatives exhibiting a wide array of biological activities. Among these, aminopyrans are of particular interest due to their utility as versatile building blocks. This guide provides a comparative analysis of two isomeric forms: 2H-Pyran-2-amine and 4H-pyran-4-amine, focusing on their synthesis, reactivity, and potential applications. Due to the limited direct comparative studies on the parent compounds, this guide will focus on the synthesis and properties of closely related and well-documented derivatives, namely 3-amino-2H-pyran-2-ones and various substituted 2-amino-4H-pyrans, as representative examples of their respective classes.

Structural and Reactivity Overview

The position of the amino group and the double bonds within the pyran ring dictates the chemical properties and reactivity of these isomers.

  • This compound derivatives, such as 3-amino-2H-pyran-2-ones, feature an amino group on a double bond adjacent to the ring oxygen. This arrangement imparts enamine-like character, influencing their nucleophilicity and susceptibility to electrophilic attack. The pyran-2-one moiety is a key structural feature in numerous natural products and is known for its diverse biological activities.[1][2] The ring is susceptible to nucleophilic attack at the C2, C4, and C6 positions, often leading to ring-opening and rearrangement reactions.[3]

  • 4H-Pyran-4-amine is represented in the literature primarily by the extensively studied 2-amino-4H-pyran derivatives. These compounds are readily synthesized through multicomponent reactions and serve as valuable intermediates.[4][5][6] The 4H-pyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antibacterial, and antioxidant properties.[6]

Synthesis Strategies

The synthetic routes to these aminopyran isomers differ significantly, reflecting their distinct electronic and structural features.

Synthesis of 3-Amino-2H-pyran-2-one Derivatives

A common approach to substituted 3-amino-2H-pyran-2-ones involves a one-pot synthesis from activated methylene compounds, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid, followed by deprotection.[1][2]

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization with Hippuric Acid cluster_2 Step 3: Deprotection ketone Activated Methylene Compound enaminone Enaminone Intermediate ketone->enaminone Reflux dmf DMFDMA dmf->enaminone benzoylamino_pyranone 3-Benzoylamino-2H-pyran-2-one enaminone->benzoylamino_pyranone Heat hippuric Hippuric Acid hippuric->benzoylamino_pyranone ac2o Acetic Anhydride ac2o->benzoylamino_pyranone amino_pyranone 3-Amino-2H-pyran-2-one benzoylamino_pyranone->amino_pyranone Gentle Heating h2so4 H₂SO₄ h2so4->amino_pyranone

Caption: Synthesis of 3-Amino-2H-pyran-2-ones.

Synthesis of 2-Amino-4H-pyran Derivatives

The synthesis of 2-amino-4H-pyrans is often achieved through a highly efficient, one-pot, three-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound.[4][5][6]

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization aldehyde Aldehyde intermediate_A α,β-Unsaturated Nitrile aldehyde->intermediate_A Base Catalyst malononitrile Malononitrile malononitrile->intermediate_A intermediate_B Michael Adduct intermediate_A->intermediate_B Base Catalyst dicarbonyl β-Dicarbonyl Compound dicarbonyl->intermediate_B amino_pyran 2-Amino-4H-pyran intermediate_B->amino_pyran Intramolecular Cyclization

Caption: Multicomponent Synthesis of 2-Amino-4H-pyrans.

Comparative Experimental Data

The following tables summarize typical reaction conditions and yields for the synthesis of derivatives of the two aminopyran isomers.

Table 1: Synthesis of 3-Amino-2H-pyran-2-one Derivatives

Starting Material (Activated Methylene)Reaction ConditionsYield of 3-Benzoylamino IntermediateDeprotection ConditionsFinal Yield of 3-Amino ProductReference
Cyclohexanone1. DMFDMA, reflux, 16h; 2. Hippuric acid, Ac₂O, 90°C, 4h; 3. Pyridine/Triethylamine, reflux, 9h60-73%H₂SO₄, gentle heating79-92%[1]
Acetone1. DMFDMA, reflux; 2. Hippuric acid, Ac₂O, 90°CNot specifiedH₂SO₄, gentle heatingHigh Yield[1]

Table 2: Synthesis of 2-Amino-4H-pyran Derivatives

Aldehydeβ-Dicarbonyl CompoundCatalystSolventReaction TimeYieldReference
BenzaldehydeEthyl acetoacetateKOH loaded CaOSolvent-free10 min92%[4]
4-ChlorobenzaldehydeEthyl acetoacetateKOH loaded CaOSolvent-free15 min95%[4]
BenzaldehydeDimedoneN-methylmorpholineEthanol2-3 h95%[5]
4-NitrobenzaldehydeDimedoneN-methylmorpholineEthanol2-3 h98%[5]
Various Aryl AldehydesVarious β-ketoestersPiperidineEthanolRoom TempGood to Excellent[6]

Experimental Protocols

General Procedure for the Synthesis of 3-Benzoylamino-2H-pyran-2-ones[1]

A mixture of the activated methylene compound (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (2.0 equiv) is refluxed for 16 hours. After cooling, the excess DMFDMA is removed under reduced pressure. To the crude enaminone, hippuric acid (1.0 equiv) and a large excess of acetic anhydride are added, and the mixture is heated at 90°C for 4 hours. The volatile components are evaporated, and the residue is treated with a mixture of pyridine and triethylamine under reflux for 9 hours. After workup, the 3-benzoylamino-2H-pyran-2-one derivative is isolated.

General Procedure for the Deprotection to 3-Amino-2H-pyran-2-ones[1]

The 3-benzoylamino-2H-pyran-2-one derivative is gently heated in concentrated sulfuric acid. The reaction mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford the 3-amino-2H-pyran-2-one.

General Procedure for the Synthesis of 2-Amino-4H-pyrans[4]

A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and a catalytic amount of KOH loaded CaO (10 mol%) is stirred under solvent-free conditions at 60°C for the specified time. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified.

Applications in Drug Development and Organic Synthesis

  • 2H-Pyran-2-one derivatives are valuable precursors for a variety of heterocyclic and carbocyclic compounds.[2] Their susceptibility to nucleophilic attack allows for ring transformation reactions to generate substituted anilines, biphenyls, and pyridazines.[1] The pyran-2-one core itself is found in many biologically active natural products.

  • 2-Amino-4H-pyran derivatives are widely recognized for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6] They are also used as intermediates in the synthesis of other complex heterocyclic systems, such as pyrano[2,3-b]quinolines, which are tacrine analogues.

Conclusion

While direct comparisons of the parent this compound and 4H-pyran-4-amine are scarce, the study of their respective derivatives provides valuable insights into their synthesis and reactivity. The multicomponent synthesis of 2-amino-4H-pyrans offers a highly efficient and atom-economical route to a diverse range of potentially bioactive molecules. The synthesis of 3-amino-2H-pyran-2-ones, although a multi-step process, provides access to another important class of heterocyclic building blocks. The choice between these isomeric scaffolds in a synthetic program will depend on the desired substitution pattern, target biological activity, and the synthetic methodologies available. Further research into the direct synthesis and comparative reactivity of the parent aminopyrans could open new avenues in heterocyclic chemistry and drug discovery.

References

A Comparative Analysis of the Biological Activity of 2H-Pyran-2-amine and Other Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2H-Pyran-2-amine and its derivatives against other prominent heterocyclic compounds. The information presented herein is curated from various scientific studies to offer a valuable resource for researchers in drug discovery and development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate a comprehensive understanding of the therapeutic potential of these compounds.

Comparative Biological Activities

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their diverse biological activities. This section compares the anticancer and antimicrobial properties of this compound derivatives with other key heterocycles like furan, thiophene, pyrrole, and pyridine.

Anticancer Activity

The search for novel anticancer agents has led to the extensive investigation of various heterocyclic scaffolds. Pyrans, furans, thiophenes, and pyridines have all demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2][3]

Fused pyran derivatives, in particular, have emerged as promising anticancer candidates. They have been shown to inhibit cancer cell growth, trigger apoptosis, and disrupt essential cellular processes for tumor progression.[1] Some derivatives have demonstrated potent activity against breast (MCF7), lung (A549), and colorectal (HCT116) cancer cell lines, with IC50 values in the micromolar and even nanomolar range.[1][4] Studies on steroidal 2H-pyrans have also revealed moderate to good activity against HeLa (cervical) and Jurkat (leukemia) cell lines.[5]

The tables below summarize the reported anticancer activities of various 2H-pyran derivatives and other heterocyclic compounds against different cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of 2H-Pyran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fused Pyran Derivative 6eMCF7 (Breast)12.46 ± 2.72[1]
Fused Pyran Derivative 14bA549 (Lung)0.23 ± 0.12[1]
Fused Pyran Derivative 8cHCT116 (Colorectal)7.58 ± 1.01[1]
2-amino-pyran derivative (I32)MCF-7 (Breast)183.4[6]
Steroidal 2H-pyran 6HeLa (Cervical), Jurkat (Leukemia)< 19[5]
4-amino-2H-pyran-2-one analog 19Various0.059–0.163[7]
4-amino-2H-pyran-2-one analog 27Various0.059–0.163[7]
Benzothieno[3,2-b]pyran 3eHCT-116 (Colon)GI50 = 0.11[3]

Table 2: Anticancer Activity of Other Heterocyclic Compounds

Heterocycle ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Furan 3-(furan-2-yl)pyrazolyl chalconeHepG2, MCF7, A549-[8]
Thiophene Thiophene derivative 7gA549 (Lung)27.7 µg/ml[3]
Thiophene derivative 7gHepG2 (Liver)26.6 µg/ml[3]
Pyridine Coumarin-dihydropyridine hybrid 3dBreast Cancer18 nM[4]
Pyrazole Pyrazole derivative 3fMDA-MB-468 (Breast)-[9]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including 2H-pyran derivatives, have shown considerable promise in this area.[10][11] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivatives of 2-amino-4H-pyran have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13] Some of these compounds have exhibited good antimicrobial activity.[11]

The following tables present the antimicrobial activity of 2H-pyran derivatives and other heterocycles. As with the anticancer data, these results are from various sources and should be interpreted accordingly.

Table 3: Antimicrobial Activity of 2H-Pyran Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-amino-4H-pyran-3-carbonitrile 4aBacterial & Fungal Strains-[13]
2-amino-4H-pyran-3-carbonitrile 4hBacterial & Fungal Strains-[13]
2-amino-4H-Pyran derivativesMycobacterium bovis (BCG)-[10]

Table 4: Antimicrobial Activity of Other Heterocyclic Compounds

Heterocycle ClassCompound/DerivativeMicroorganismMIC (mg/L)Reference
Thiophene Thiophene derivative 4Colistin-resistant A. baumannii16-32 (MIC50)[14]
Thiophene derivative 8Colistin-resistant A. baumannii16-32 (MIC50)[14]
Thiophene derivative 4Colistin-resistant E. coli8-32 (MIC50)[14]
Thiophene derivative 8Colistin-resistant E. coli8-32 (MIC50)[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 8 x 10³ to 2 x 10⁶ cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[17][18]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (typically 24, 48, or 72 hours).[17]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[5][18]

  • Formazan Solubilization: The medium containing MTT is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[5][17]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 or 570 nm using a microplate reader.[18]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[18]

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[8][19][20][21]

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of a sterile Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.[8]

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[19]

  • Application of Test Compound: A defined volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.[20]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[8]

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

The biological activities of heterocyclic compounds are often attributed to their ability to modulate specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Mechanisms

Many heterocyclic compounds, including pyran derivatives, exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[1][2][22]

  • Apoptosis Induction: Fused pyran derivatives have been shown to induce apoptosis in cancer cells, as evidenced by changes in cellular morphology and flow cytometry analysis.[1][4][23] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at different phases (G0/G1, S, or G2/M), thereby preventing cancer cell proliferation.[1][2][3][24]

Key Signaling Pathways

Several key signaling pathways are frequently implicated in the anticancer activity of heterocyclic compounds.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer.[25][26] Its dysregulation is associated with tumor development and progression. Some heterocyclic compounds have been found to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.[25][27][28]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[29][30] Aberrant activation of the MAPK pathway is a common feature of many cancers. Certain pyran derivatives have been shown to modulate the MAPK pathway, contributing to their antileukemic effects.[27][29][31]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways discussed in this guide.

experimental_workflow_mtt_assay cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h (Cell Attachment) start->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate % Cell Viability and IC50 measure->analyze

Caption: Workflow of the MTT assay for assessing anticancer activity.

experimental_workflow_agar_well_diffusion cluster_workflow Agar Well Diffusion Assay Workflow start Prepare Standardized Microbial Inoculum inoculate Inoculate Mueller-Hinton Agar Plate start->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubate Incubate for 18-24h add_compound->incubate measure Measure Zone of Inhibition incubate->measure analyze Determine Antimicrobial Activity measure->analyze

Caption: Workflow of the agar well diffusion assay for antimicrobial screening.

nf_kb_signaling_pathway cluster_pathway Simplified NF-κB Signaling Pathway stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Inflammation, Survival) nucleus->transcription activates inhibitor Heterocyclic Compound (e.g., Pyran Derivative) inhibitor->ikk inhibits inhibitor->nfkb inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by heterocyclic compounds.

mapk_signaling_pathway cluster_pathway Simplified MAPK Signaling Pathway stimulus Growth Factors, Stress receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras activates raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates nucleus Nucleus erk->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription activates inhibitor Heterocyclic Compound (e.g., Pyran Derivative) inhibitor->raf inhibits inhibitor->mek inhibits

Caption: Modulation of the MAPK signaling pathway by heterocyclic compounds.

References

Confirming the Structure of 2-amino-4H-pyran Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel 2-amino-4H-pyran derivatives is a critical step in the journey from synthesis to application. This guide provides a comparative overview of key analytical techniques, presenting experimental data and detailed protocols to aid in the rigorous structural elucidation of this important class of heterocyclic compounds.

The versatile biological activities of 2-amino-4H-pyran derivatives have established them as privileged scaffolds in medicinal chemistry. Their synthesis, often through multicomponent reactions, can yield a variety of structurally diverse molecules.[1][2] Consequently, a combination of modern analytical methods is essential to unequivocally confirm their chemical structures. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Spectroscopic and Spectrometric Characterization

A multi-pronged approach utilizing various spectroscopic and spectrometric techniques is the most robust strategy for structural confirmation. Infrared (IR) spectroscopy provides initial evidence for the presence of key functional groups, while NMR and MS offer detailed insights into the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely employed to establish the carbon-hydrogen framework of 2-amino-4H-pyran derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key characteristic signals for 2-amino-4H-pyran derivatives include:

  • Amino (-NH₂) protons: A broad singlet, typically in the range of δ 6.90-7.59 ppm.[3][4]

  • H-4 proton: A singlet for the proton at the 4-position of the pyran ring, usually appearing between δ 4.30-5.14 ppm.[4][5]

  • Aromatic/Alkyl protons: Signals corresponding to the substituents at various positions on the pyran ring and any fused rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Characteristic chemical shifts for the 2-amino-4H-pyran core include:

  • C-2 (bearing the amino group): Typically resonates in the region of δ 158-160 ppm.[3][4]

  • C-3 (bearing the cyano group): The carbon of the nitrile group (C≡N) appears around δ 119-122 ppm.[3][4]

  • C-4: The chemical shift of this carbon is sensitive to the substituent and generally falls in the range of δ 35-40 ppm.[4]

  • C-5 and C-6: These carbons of the pyran ring have chemical shifts that vary depending on the substitution pattern.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used to determine the molecular ion peak ([M+H]⁺).[3]

A characteristic fragmentation pattern for 2-amino-4H-pyrans under electron ionization (EI) is the retro-Diels-Alder (RDA) reaction.[6] This process involves the cleavage of the pyran ring, providing valuable structural clues. A different RDA reaction can also be observed under chemical ionization (CI), leading to an unsaturated amide as the diene fragment.[6] Collision-induced dissociation (CID) in MS/MS experiments often leads to the elimination of the substituent at the C-4 position, resulting in a stable pyrylium cation.[6]

Definitive Structural Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous confirmation. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.[3][7][8] For many 2-amino-4H-pyran derivatives, the molecular and crystal structures have been determined by X-ray analysis, confirming the boat conformation of the 4H-pyran ring.[3]

Comparative Data for Selected 2-amino-4H-pyran Derivatives

To illustrate the application of these techniques, the following tables summarize the experimental data for two representative 2-amino-4H-pyran derivatives.

Table 1: Spectroscopic Data for Selected 2-amino-4H-pyran Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
2-Amino-7,7-dimethyl-5-oxo-4-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile [3]0.85 (s, 3H), 1.00 (s, 3H), 2.03 (d, 1H), 2.23 (d, 1H), 2.45 (d, 1H), 2.47 (d, 1H), 3.47 (s, 3H), 4.48 (s, 1H), 7.10 (d, 2H), 7.23 (d, 2H), 7.59 (br. s, 2H)23.2, 24.5, 25.5, 26.8, 27.9, 32.3, 46.3, 51.2, 108.5, 116.3, 121.9 (2C), 124.4 (2C), 124.6 (2C), 137.9, 156.2, 159.5, 192.6323.1759 [M+H]⁺
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate [4]1.11 (t, 3H), 2.45 (s, 3H), 4.04 (m, 2H), 4.86 (s, 1H), 6.97 (s, 1H), 7.17-7.28 (m, 5H), 13.34 (s, 1H)14.28, 18.82, 36.64, 60.79, 108.43, 127.38, 128.61, 128.72, 143.80, 158.64, 165.81Not Available

Experimental Protocols

Detailed and accurate experimental protocols are crucial for reproducible results. The following are generalized procedures for the key analytical techniques discussed.

General Procedure for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-amino-4H-pyran derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4][9]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).[4][10] Use tetramethylsilane (TMS) as an internal standard.[4]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General Procedure for Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[3]

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated molecular weight of the proposed structure.

General Procedure for Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent from a concentrated solution.[8]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.[3]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the structural confirmation process and a key fragmentation pathway.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Definitive Confirmation cluster_data Data Interpretation Synthesis Synthesis of 2-amino-4H-pyran Derivative IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI, EI) Synthesis->MS Xray Single-Crystal X-ray Crystallography NMR->Xray MS->Xray Structure Confirmed Structure Xray->Structure

References

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Amino-4H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural features of various 2-amino-4H-pyran derivatives as determined by X-ray crystallography. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. 2-Amino-4H-pyran derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Comparative Crystallographic Data of 2-Amino-4H-Pyran Derivatives

The following tables summarize key crystallographic data for a selection of 2-amino-4H-pyran derivatives, allowing for a direct comparison of their unit cell parameters and key geometric features. These parameters are fundamental in defining the crystal packing and the overall shape of the molecule in the solid state.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyranC₁₉H₁₄N₂O₂STriclinicP-16.0469(3)10.8135(5)13.3260(6)109.943(2)93.226(2)95.439(2)811.76(7)2[4]
2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileC₁₉H₁₇F₃N₂O₂MonoclinicC2/c--------[2]
2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileC₁₆H₁₃ClN₂O₂MonoclinicC2/c--------[2]
2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4Hchromene-3-carbonitrile hemihydrateC₁₈H₁₇ClN₂O₂·0.5H₂OMonoclinicC2/c--------[2]
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrileC₂₁H₁₄Cl₂N₂O₂MonoclinicP2₁/c7.8561(4)9.2701(5)12.8343(7)9089.852(4)90-4[5]

Table 1: Comparison of Unit Cell Parameters for Selected 2-Amino-4H-Pyran Derivatives. Note: '-' indicates data not explicitly provided in the abstract.

CompoundSelected Bond Lengths (Å)Selected Bond Angles (°)Selected Torsion Angles (°)Conformation of 4H-Pyran RingRef.
Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate dimethyl sulphoxide monosolvateC-C in phenyl ring: 1.344(11) - 1.431(8)Angles in phenyl ring: ~120-Flattened sofa (Molecule A), Flattened boat (Molecule B)[6]
Halogenated Pyran Analogues of D-TaloseC-C in pyran ring: 1.50 - 1.54-Intra-annular torsion angles vary with halogen size⁴C₁-like conformation[7][8][9]
2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-Dihedral angle between benzothieno[3,2-b]pyran and methoxyphenyl ring: 83.65(5)--[4]
2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile-Dihedral angle between benzopyran and chlorophenyl ring: 86.85(6)C3—C4—C11—C12 = 76.5(2), C3—C4—C11—C16 = -100.4(2)Planar benzopyran ring[10]

Table 2: Comparison of Key Geometric Parameters for Selected 2-Amino-4H-Pyran Derivatives. Note: '-' indicates data not explicitly provided in the abstract.

Experimental Protocols

The synthesis and crystallographic analysis of 2-amino-4H-pyran derivatives generally follow a well-established set of procedures. The following sections provide a detailed overview of the common methodologies.

Synthesis of 2-Amino-4H-Pyran Derivatives

A prevalent and efficient method for the synthesis of 2-amino-4H-pyran derivatives is a three-component reaction.[1][3][11] This one-pot synthesis typically involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound (like dimedone or ethyl acetoacetate).[3][11][12]

General Procedure:

  • Reactant Mixture: An equimolar mixture of the aldehyde, malononitrile, and the 1,3-dicarbonyl compound is prepared in a suitable solvent, often ethanol.

  • Catalyst Addition: A catalyst is typically added to facilitate the reaction. Various catalysts can be employed, including organic bases like N-methylmorpholine or piperidine, and sometimes inorganic catalysts or ionic liquids.[3][12]

  • Reaction Conditions: The reaction is usually carried out at room temperature or under reflux, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF), to yield crystals suitable for X-ray diffraction analysis.

X-ray Crystallographic Analysis

The determination of the three-dimensional structure of the synthesized compounds is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule.[13][14]

General Procedure:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, is directed at the crystal.[15] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[16]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined using full-matrix least-squares procedures to minimize the difference between the observed and calculated structure factors.[2]

  • Data Analysis and Visualization: The final refined structure provides the precise coordinates of each atom in the unit cell. This information is used to calculate bond lengths, bond angles, and torsion angles. Molecular visualization software is used to generate graphical representations of the molecule, such as ORTEP diagrams, to illustrate the thermal ellipsoids of the atoms.[6]

Visualization of Key Processes

To further elucidate the experimental and logical workflows, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_reactants Reactants Aldehyde Aldehyde Reaction Three-Component Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Purification Recrystallization Reaction->Purification Product 2-Amino-4H-Pyran Derivative Crystals Purification->Product

Caption: General workflow for the synthesis of 2-amino-4H-pyran derivatives.

Xray_Crystallography_Workflow Crystal Single Crystal Selection DataCollection X-ray Diffraction Data Collection Crystal->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Analysis Data Analysis (Bond Lengths, Angles) Refinement->Analysis Visualization Molecular Visualization (ORTEP, etc.) Analysis->Visualization

Caption: Workflow for X-ray crystallographic analysis of molecular structures.

Structural_Features PyranCore 2-Amino-4H-Pyran Core Six-membered heterocyclic ring containing one oxygen atom sp³-hybridized carbon at the 4-position Substituents Substituents Amino group at C2 Cyano or other electron-withdrawing group at C3 Aryl or other groups at C4 PyranCore:head->Substituents:f1 influences reactivity Conformation Conformation Planar Boat Sofa Substituents:f3->Conformation:head determines

Caption: Key structural features of 2-amino-4H-pyran derivatives.

References

A Comparative In Vitro Evaluation of 2-Amino-Pyran Derivatives: Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the performance of various 2-amino-pyran derivatives in anticancer, antimicrobial, and antioxidant assays, supported by experimental data and detailed protocols.

The unique structural features of 2-amino-pyran derivatives have positioned them as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative in vitro evaluation of several 2-amino-pyran derivatives, summarizing their performance in key biological assays. The data presented is compiled from recent studies and aims to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this class of compounds.

Anticancer Activity

The antiproliferative effects of various 2-amino-pyran derivatives have been investigated against multiple cancer cell lines. Notably, studies on 2-amino-4,6-diphenylnicotinonitrile derivatives have revealed significant cytotoxic potential against breast cancer cell lines.

Table 1: In Vitro Anticancer Activity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives (APNs)

CompoundCell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
2 MDA-MB-2318.01 ± 0.5Not specified in provided context
MCF-716.20 ± 1.3Not specified in provided context
3 MDA-MB-231 & MCF-7Surpassing the potency of DoxorubicinNot specified in provided context
4 MDA-MB-2316.93 ± 0.4Not specified in provided context
MCF-75.59 ± 0.3Not specified in provided context
5 MDA-MB-23115.52 ± 1.2Not specified in provided context
MCF-720.07 ± 1.5Not specified in provided context
6 MDA-MB-23110.23 ± 0.8Not specified in provided context
MCF-79.47 ± 0.7Not specified in provided context

Another study focused on a specific 2-amino-pyran derivative, designated as I32, which also demonstrated inhibitory activity against breast cancer cells (MCF-7).[1]

Table 2: Cytotoxicity of 2-Amino-Pyran Derivative I32

CompoundCell LineIC50 (µg/mL)
I32 MCF-7161.4
Normal cell line (HdFn)231.4

The data indicates that several 2-amino-pyran derivatives exhibit potent anticancer activity, with compound 3 from the 2-amino-4,6-diphenylnicotinonitrile series showing exceptional cytotoxicity, even surpassing the standard drug Doxorubicin.[2][3][4]

Antimicrobial Activity

The in vitro antibacterial properties of 2-amino-pyran derivatives have been assessed against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method is a common technique used to evaluate this activity.

Table 3: In Vitro Antibacterial Activity of 2-Amino-Pyran Derivatives

CompoundBacterial StrainInhibition Zone (mm)Control (Ciprofloxacin)
I32 Escherichia coli (Gram-negative)35Not specified in provided context
I25 & I32 Staphylococcus aureus (Gram-positive)26Not specified in provided context

The results highlight that compound I32 displays significant inhibitory activity against E. coli.[1] Both compounds I25 and I32 showed notable activity against S. aureus.[1]

Antioxidant Activity

The free radical scavenging potential of 2-amino-pyran derivatives is a key aspect of their biological profile. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating antioxidant activity.

Table 4: Antioxidant Activity of 2-Amino-Pyran Derivative I32

CompoundConcentration (µg/mL)Free Radical Scavenging (%)
I32 2540
20080

The data demonstrates a concentration-dependent increase in the free radical scavenging activity of compound I32 , indicating its potential as an antioxidant agent.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.

Synthesis of 2-Amino-Pyran Derivatives (General Procedure)

A common synthetic route involves the reaction of chalcone derivatives with malononitrile in the presence of a suitable solvent like ethanol.[1][5] For the synthesis of 2-amino-4,6-diphenylnicotinonitriles (APNs), a two-step process is often employed.[3] First, chalcones are synthesized by reacting equimolar amounts of acetophenones and aldehydes under basic conditions.[3] In the second step, the resulting chalcones are reacted with malononitrile and ammonium acetate under reflux.[3]

G cluster_synthesis General Synthesis Workflow Chalcone Chalcone Derivatives Reaction Reaction Chalcone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Ethanol Ethanol (Solvent) Ethanol->Reaction Product 2-Amino-Pyran Derivatives Reaction->Product G cluster_mtt MTT Assay Workflow A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Solution B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F G cluster_antimicrobial Agar-Well Diffusion Workflow Start Prepare Agar Plates Inoculate Inoculate with Bacteria Start->Inoculate CreateWells Create Wells Inoculate->CreateWells AddCompounds Add Test Compounds CreateWells->AddCompounds Incubate Incubate Plates AddCompounds->Incubate Measure Measure Inhibition Zone Incubate->Measure G cluster_dpph DPPH Assay Workflow Prep Prepare DPPH Solution Mix Mix with Test Compounds Prep->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance Incubate->Measure Calc Calculate Scavenging (%) Measure->Calc

References

Safety Operating Guide

Personal protective equipment for handling 2H-Pyran-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 2H-Pyran-2-amine. The following information is compiled from the SDS of structurally similar compounds, including various pyran and amine derivatives. This guidance should be used as a starting point for a comprehensive, substance-specific risk assessment. Always consult with your institution's safety officer and refer to the most current safety information before handling any chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following protocols for personal protective equipment (PPE), first aid, and disposal are based on the known hazards of similar chemical structures.

Personal Protective Equipment (PPE)

Proper personal protective equipment is paramount to ensure safety when handling this compound and its derivatives. The following table summarizes the recommended PPE based on the potential hazards identified in related compounds, which include skin and eye irritation, respiratory tract irritation, and potential for severe burns.[1][2][3]

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed frequently, especially after direct contact.[4]
Body Protective clothingA lab coat or chemical-resistant apron should be worn. For larger quantities or in case of splash risk, chemical-resistant coveralls are advised.[1][2]
Eyes/Face Safety goggles or face shieldUse of chemical safety goggles is mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]
Respiratory Fume hood or respiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused/Surplus this compound Dispose of as hazardous waste through a licensed professional waste disposal service.[2] Do not pour down the drain. The container should be tightly sealed and properly labeled.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container and dispose of as hazardous waste.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of according to local regulations.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Review Safety Data Sheet (for similar compounds) A->B C Prepare Engineering Controls (Fume Hood) B->C D Don Appropriate PPE C->D E Weigh/Measure Chemical D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate Waste G->H I Dispose of Hazardous Waste H->I J Remove PPE I->J K Wash Hands Thoroughly J->K

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.